2-Bromocyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYEWRAWRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472791 | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-85-5 | |
| Record name | 2-Bromocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatility of 2-Bromocyclohexanone: A Core Intermediate in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2-Bromocyclohexanone, a brominated derivative of cyclohexanone, stands as a pivotal building block in organic synthesis, offering a gateway to a diverse array of molecular architectures. Its bifunctional nature, possessing both a reactive ketone and a labile bromine atom, allows for a multitude of chemical transformations. This guide delves into the primary research applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Core Applications in Synthetic Chemistry
This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity at both the α-carbon and the carbonyl group enables a wide range of synthetic manipulations.
Nucleophilic Substitution and Elimination Reactions
The bromine atom at the α-position is a good leaving group, making this compound susceptible to nucleophilic substitution reactions . This allows for the introduction of various functional groups, such as hydroxyl and amino groups, to form key intermediates.[2][3]
Furthermore, dehydrohalogenation of this compound provides a straightforward route to cyclohex-2-enone, a valuable Michael acceptor in organic synthesis.[2][3]
Carbon-Carbon Bond Forming Reactions
The presence of the ketone functionality facilitates numerous carbon-carbon bond-forming reactions. These include Grignard additions, Wittig reactions, and aldol condensations , expanding the carbon skeleton and leading to more complex molecular structures.[1] The α-bromo position is also amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , for the formation of α-aryl cyclohexanones.
Rearrangement Reactions
A classic and powerful application of this compound is the Favorskii rearrangement . Treatment with a base induces a ring contraction, yielding cyclopentanecarboxylic acid derivatives.[4] This reaction is a valuable tool for accessing five-membered ring systems.
Key Experimental Protocols
This section provides detailed methodologies for several key transformations involving this compound.
Synthesis of 2-Hydroxycyclohexanone via Nucleophilic Substitution
The substitution of the bromine atom with a hydroxyl group is a fundamental transformation. An industrial approach involves a one-pot synthesis where the intermediate this compound is not isolated.
Experimental Protocol:
-
Bromination: In an aqueous or aqueous-organic medium, cyclohexanone is brominated at a temperature up to 50°C and a pH between 0 and 4. The brominating agent is a stoichiometric equivalent mixture of a halogenate salt and bromine or a halogenate salt and hydrogen bromide.
-
Hydrolysis: Without isolating the this compound, the reaction mixture is made alkaline (pH > 7.5) to facilitate hydrolysis. The temperature is maintained at up to 100°C.
-
Typical Conditions: The hydrolysis is often carried out at a temperature between 45 and 55°C.
| Reactant/Reagent | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 1.0 | 20-25 (Bromination) | 1-2 | 82-84 |
| Bromine | 1.0 | 45-55 (Hydrolysis) | Not specified | |
| Sodium Hydroxide | Excess |
Table 1: Summary of reaction conditions for the synthesis of 2-hydroxycyclohexanone.
Dehydrobromination to Cyclohex-2-enone
The elimination of HBr from this compound is a common method for preparing cyclohex-2-enone.
Experimental Protocol:
-
A mixture of this compound, lithium carbonate, and a catalytic amount of lithium bromide in N,N-dimethylformamide (DMF) is heated.
-
The reaction is typically maintained at a temperature of around 100°C for several hours.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | DMF | 100 | 3 | ~92 |
| Lithium Carbonate | 0.6 | ||||
| Lithium Bromide | 0.04 |
Table 2: Summary of reaction conditions for the dehydrobromination of this compound.
Favorskii Rearrangement to Methyl Cyclopentanecarboxylate
This ring-contraction reaction is a powerful synthetic tool.
Experimental Protocol:
-
Base Preparation: A fresh solution of sodium methoxide is prepared by reacting sodium metal with anhydrous methanol at 0°C.
-
Reaction: A solution of this compound in anhydrous diethyl ether is added to the sodium methoxide solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed at 55°C for 4 hours.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride, followed by extraction with diethyl ether.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Diethyl Ether / Methanol | 55 | 4 | 78 |
| Sodium Methoxide | 2.2 |
Table 3: Summary of reaction conditions for the Favorskii rearrangement.
References
An In-depth Technical Guide to 2-Bromocyclohexanone: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is a versatile intermediate in organic synthesis, playing a crucial role in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, chemical properties, and key reactions of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Chemical Structure and Identifiers
This compound is a cyclic ketone with a bromine atom substituted at the carbon atom adjacent to the carbonyl group.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-bromocyclohexan-1-one[1] |
| CAS Number | 822-85-5[2] |
| Molecular Formula | C₆H₉BrO[2] |
| Molecular Weight | 177.04 g/mol [3] |
| Canonical SMILES | C1CCC(=O)C(C1)Br[3] |
| InChI Key | KDXYEWRAWRZXFT-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.
Table of Physical and Chemical Properties:
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | Not available (liquid at room temperature) | |
| Boiling Point | 89-90 °C at 14 Torr70-72 °C at 0.53 hPa | [3][4] |
| Density | 1.4887 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.512 | [3][4] |
| Solubility | Soluble in chloroform and other organic solvents. | [3] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectral Data:
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 (CHBr) | 4.30 | Triplet | |
| H-6 | ⁴J(H2, H6) is observed |
Note: A complete, detailed assignment of all proton signals and their coupling constants is complex due to the conformational flexibility of the cyclohexanone ring.
¹³C NMR Spectral Data (Solvent: CDCl₃):
| Carbon | Chemical Shift (δ) ppm |
| C=O | ~200 |
| CHBr | ~50 |
| CH₂ | 20-40 |
Infrared (IR) Spectral Data:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1715 | Strong |
| C-H Stretch (Alkyl) | 2850-2950 | Medium to Strong |
| C-Br Stretch | 500-600 | Medium |
Chemical Reactivity and Key Reactions
The presence of both a ketone functional group and a reactive bromine atom makes this compound a valuable synthetic intermediate. It readily undergoes nucleophilic substitution reactions at the α-carbon and can participate in various rearrangements.
Nucleophilic Substitution
The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 2-position of the cyclohexanone ring.
Favorskii Rearrangement
One of the most significant reactions of this compound is the Favorskii rearrangement. Treatment with a base, such as sodium hydroxide or sodium methoxide, leads to a ring contraction, yielding a cyclopentanecarboxylic acid or its corresponding ester. This reaction is a powerful tool for the synthesis of five-membered ring systems.
Reaction Scheme:
This compound + Base → Cyclopentanecarboxylic acid derivative
Mechanism of the Favorskii Rearrangement:
The accepted mechanism involves the formation of a cyclopropanone intermediate.
Experimental Protocols
Synthesis of this compound from Cyclohexanone
Materials:
-
Cyclohexanone
-
Bromine
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, place cyclohexanone in water.
-
Cool the flask in an ice bath.
-
Slowly add bromine from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation.
-
The crude this compound can be purified by vacuum distillation.
Favorskii Rearrangement of this compound
Materials:
-
This compound
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Add this compound to the sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the resulting cyclopentanecarboxylic acid with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.
Workflow for the Favorskii Rearrangement Experiment:
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a variety of molecular structures, most notably five-membered carbocyclic rings through the Favorskii rearrangement. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical industries. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in these fields.
References
Physical properties and appearance of 2-Bromocyclohexanone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is an organobromine compound widely utilized in organic synthesis as a versatile intermediate and building block.[1][2][3][4] Its chemical structure, featuring a cyclohexanone ring with a bromine atom at the alpha-position to the carbonyl group, imparts a high degree of reactivity.[2][4] This dual functionality allows it to participate in a wide array of chemical transformations, including nucleophilic substitutions, eliminations (dehydrohalogenation), and rearrangements.[3][4] Consequently, this compound is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3][5]
Physical Properties and Appearance
This compound is typically a liquid at room temperature, with a color ranging from colorless to light yellow, pale yellow, or even light red or dark brown.[1][2][3][6] It is characterized by a distinctive, pungent odor.[1][2] The compound has limited solubility in water but is soluble in common organic solvents such as chloroform, ethanol, and diethyl ether.[1][2][5][6]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various sources and reflects the range of reported values.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉BrO | [1][2][5][7] |
| Molecular Weight | 177.04 g/mol | [2][3][5][7][8][9] |
| CAS Number | 822-85-5 | [1][3][8] |
| Appearance | Colorless to light yellow/brown clear liquid | [1][2] |
| Light red liquid | [6] | |
| Boiling Point | 196-198 °C (at 760 mmHg) | [1] |
| 210.5 °C (at 760 mmHg) | [10] | |
| 89-90 °C (at 14 Torr) | [8] | |
| 96-99 °C (at 18 mmHg) | [3] | |
| 70-72 °C (at 0.53 hPa / 0.40 mmHg) | [5][6] | |
| Density | 1.4887 g/cm³ | [5][6] |
| 1.509 g/cm³ | [10] | |
| Refractive Index (n20/D) | 1.512 | [5][6] |
| 1.516 | [8] | |
| 1.519 | [1] | |
| Solubility | Soluble in chloroform, organic solvents | [1][5][6] |
| Limited solubility in water | [1] | |
| Storage Temperature | <0°C or -20°C | [1][6][8] |
Spectroscopic Characterization
The structural identification and purity assessment of this compound are routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed around 1710 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for confirming the structure. The proton NMR provides information on the chemical environment of the hydrogen atoms, while the carbon NMR confirms the presence of the six distinct carbon atoms, including the carbonyl carbon and the carbon bearing the bromine atom.[3][6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (m/z) is expected around 176/178, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]
Experimental Protocols
Synthesis of this compound via Bromination of Cyclohexanone
This protocol describes a common method for synthesizing this compound by the direct bromination of cyclohexanone.
Methodology:
-
Reaction Setup : A reaction vessel is charged with cyclohexanone and an appropriate solvent system. Industrial processes may use aqueous media to reduce cost, while laboratory-scale synthesis might employ co-solvents like methanol or ethanol to improve miscibility.[3]
-
Control of Conditions : The reaction mixture is cooled to a temperature range of 10–40°C. Maintaining a low temperature is crucial to prevent over-bromination and other side reactions.[3] An acidic pH (0-1) is established to stabilize the bromonium ion intermediate.[3]
-
Bromine Addition : A brominating agent, such as liquid bromine (1.5-2 equivalents), is added slowly to the stirred reaction mixture.[3] The exothermic nature of the reaction requires careful temperature control during this step.[3]
-
Reaction Progression : The reaction is allowed to proceed for 2-4 hours, ensuring complete conversion.[3]
-
Workup : Upon completion, the reaction mixture is transferred to a separatory funnel for extraction. An organic solvent, such as diethyl ether, is used to extract the product from the aqueous phase.[3]
-
Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. Final purification is achieved by distillation under reduced pressure (e.g., 96–99°C at 18 mm Hg) to yield pure this compound.[3]
Caption: Workflow for the synthesis of this compound.
Favorskii Rearrangement of this compound
This protocol details the ring contraction of this compound to methyl cyclopentanecarboxylate via the Favorskii rearrangement, a key application of this substrate.[11]
Methodology:
-
Base Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), sodium metal (2.2 equivalents) is carefully added to anhydrous methanol at 0°C. The mixture is stirred until all the sodium has reacted to form a fresh solution of sodium methoxide.[11]
-
Substrate Preparation : In a separate flask, this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether.[11]
-
Initiation : The this compound solution is transferred to the sodium methoxide solution at 0°C via cannula, resulting in the formation of a white slurry.[11]
-
Reaction : The reaction mixture is allowed to warm to room temperature. A reflux condenser is attached, and the flask is placed in a preheated oil bath at 55°C. The mixture is stirred vigorously for 4 hours.[11]
-
Quenching and Workup : After 4 hours, the mixture is cooled to 0°C in an ice bath and diluted with diethyl ether. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.[11]
-
Extraction and Purification : The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by distillation.[11]
Caption: Workflow for the Favorskii Rearrangement experiment.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 822-85-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 822-85-5 [smolecule.com]
- 6. This compound - CAS-Number 822-85-5 - Order from Chemodex [chemodex.com]
- 7. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-BROMO-CYCLOHEXANONE | 822-85-5 [chemicalbook.com]
- 9. This compound = 90 GC 822-85-5 [sigmaaldrich.com]
- 10. CAS No.822-85-5,2-BROMO-CYCLOHEXANONE Suppliers,MSDS download [lookchem.com]
- 11. benchchem.com [benchchem.com]
The molecular formula and weight of 2-Bromocyclohexanone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 2-Bromocyclohexanone, a versatile intermediate in organic synthesis. The document outlines its molecular formula and weight, and presents a detailed experimental protocol for a key reaction, the Favorskii rearrangement, which highlights its synthetic utility.
Core Chemical Data
The fundamental quantitative data for this compound is summarized in the table below. This information is essential for reaction stoichiometry, analytical characterization, and safety considerations.
| Property | Value | Citations |
| Molecular Formula | C₆H₉BrO | [1][2][3][4][5] |
| Molecular Weight | 177.04 g/mol | [2][3][4] |
| Alternate Molecular Weight | 177.041 g/mol | [1][6] |
| CAS Number | 822-85-5 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
Synthetic Applications: The Favorskii Rearrangement
This compound is a valuable building block in organic chemistry, largely due to the reactivity conferred by both the ketone functional group and the alpha-bromine atom.[5] These features allow it to undergo various transformations, including nucleophilic substitution, reduction, and dehydrohalogenation.[1]
A significant reaction showcasing its utility is the Favorskii rearrangement, a base-catalyzed reaction that converts α-halo ketones into carboxylic acid derivatives.[2] In the case of this compound, this rearrangement results in a ring contraction, efficiently converting the six-membered cyclohexanone ring into a five-membered cyclopentane system.[2] This transformation is a powerful method for synthesizing smaller carbocyclic structures.[2]
Experimental Protocol: Favorskii Rearrangement of this compound
The following protocol details the conversion of this compound to methyl cyclopentanecarboxylate.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.[2]
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.[2]
-
Initiation of Reaction: Transfer the this compound solution to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.[2]
-
Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[2]
-
Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether.[2] Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.[2] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[2] Filter and concentrate the filtrate in vacuo using a rotary evaporator to yield the product, methyl cyclopentanecarboxylate.[2]
Reaction Workflow: Favorskii Rearrangement
The following diagram illustrates the key steps in the experimental workflow for the Favorskii rearrangement of this compound.
The mechanism for this reaction proceeds through the formation of a resonance-stabilized enolate ion, followed by intramolecular cyclization to form a strained bicyclic cyclopropanone intermediate.[2] Nucleophilic attack by the methoxide ion opens this strained ring, and subsequent protonation by the solvent yields the final ring-contracted product.[2][3]
References
An In-depth Technical Guide to the Conformational Analysis and Stereochemistry of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational analysis and stereochemistry of 2-bromocyclohexanone. This molecule serves as a classic example where the conformational preference of a substituent on a cyclohexane ring deviates from simple steric predictions. A delicate interplay of steric hindrance, dipole-dipole interactions, and stereoelectronic effects governs the equilibrium between the axial and equatorial conformers. This document details the theoretical underpinnings of this equilibrium, presents quantitative data from spectroscopic and computational studies, outlines key experimental methodologies, and illustrates the governing principles with logical diagrams. Understanding these conformational nuances is critical for professionals in organic synthesis and drug development, as the three-dimensional structure of a molecule dictates its reactivity and biological interactions.
Introduction to the Conformational Landscape of this compound
This compound is a versatile intermediate in organic synthesis.[1] Its reactivity and the stereochemical outcome of its reactions are intrinsically linked to the conformational equilibrium of the cyclohexane ring. In substituted cyclohexanes, substituents can occupy either an axial or an equatorial position. For bulky substituents, the equatorial position is generally favored to minimize destabilizing steric interactions known as 1,3-diaxial interactions.[2][3] However, in 2-halocyclohexanones, this principle is often overridden by electronic factors.[4]
The case of this compound is particularly instructive. Contrary to what steric hindrance alone would suggest, the axial conformer is significantly more stable than in a simple bromocyclohexane system, and can even be the predominant form, especially in non-polar solvents.[5][6] This preference is the result of a complex balance between steric strain, the alignment of bond dipoles, and hyperconjugative stabilizing interactions.
The Chair Conformational Equilibrium
This compound exists as a rapid equilibrium between two chair conformations. In one conformer, the bromine atom occupies an axial position, and in the other, it is in an equatorial position. This dynamic equilibrium is fundamental to understanding the molecule's overall properties and reactivity.
Governing Factors of Conformational Stability
The preference for the axial or equatorial position of the bromine atom is dictated by a combination of competing steric and electronic effects.
Steric Effects: 1,3-Diaxial Interactions
In the axial conformer, the bromine atom experiences steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. These are known as 1,3-diaxial interactions. Generally, these interactions destabilize the axial conformation, pushing the equilibrium toward the equatorial conformer where such strain is absent.[3]
Electronic Effects: Dipole-Dipole Interactions and Hyperconjugation
In this compound, electronic effects play a crucial, often dominant, role.
-
Dipole-Dipole Interactions: Both the carbonyl (C=O) group and the carbon-bromine (C-Br) bond are polar, possessing significant dipole moments. In the equatorial conformer, these two dipoles are nearly parallel, resulting in a strong electrostatic repulsion that destabilizes this conformation. In the axial conformer, the dipoles are oriented at an angle that leads to a less repulsive, and potentially even attractive, interaction, thus stabilizing the axial form.[4][6]
-
Stereoelectronic Effects (Anomeric-type Effect): A key stabilizing factor for the axial conformer is a stereoelectronic interaction analogous to the anomeric effect.[7][8] This involves the donation of electron density from a lone pair of the carbonyl oxygen into the low-lying antibonding orbital of the C-Br bond (nO → σ*C-Br). This hyperconjugative interaction is maximized when the oxygen lone pair and the C-Br bond are anti-periplanar, a geometric arrangement that is only possible in the axial conformer. This interaction helps to stabilize the axial conformation and is considered a significant contributor to its unexpected prevalence.[5]
Quantitative Analysis of the Conformational Equilibrium
The position of the conformational equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the intrinsic electronic effects that stabilize the axial conformer are dominant. As the solvent polarity increases, the more polar equatorial conformer is preferentially solvated and stabilized, shifting the equilibrium in its favor.[5]
Data Presentation
The following tables summarize the quantitative data regarding the conformational equilibrium of this compound in various solvents.
Table 1: Population of the Axial Conformer in Various Solvents
| Solvent | Dielectric Constant (ε) | % Axial Conformer | Reference(s) |
|---|---|---|---|
| Vapor Phase | 1.0 | ~92.5% | [6] |
| Carbon Tetrachloride (CCl₄) | 2.2 | ~74-81% | [5][6] |
| Chloroform (CHCl₃) | 4.8 | ~66% | [6] |
| Acetonitrile (MeCN) | 37.5 | ~36% | [6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~30-33% |[5][6] |
Table 2: Thermodynamic Data for the Conformational Equilibrium (Equatorial ⇌ Axial)
| Phase / Solvent | ΔG (kcal/mol) (Eeq - Eax) | Interpretation | Reference(s) |
|---|---|---|---|
| Vapor Phase | 1.15 to 1.50 | Axial is more stable | [5][9] |
| CCl₄ | 0.6 | Axial is more stable | [5] |
| DMSO | -0.5 | Equatorial is more stable | [5] |
Note: A positive ΔG value indicates that the axial conformer is more stable than the equatorial conformer.
Experimental and Computational Protocols
The conformational equilibrium of this compound has been extensively studied using a combination of spectroscopic and computational methods.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). The H2 proton's coupling to the H3-axial and H3-equatorial protons is different in the axial and equatorial conformers. The observed, time-averaged coupling constant in the NMR spectrum is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of their relative populations.[10][11]
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the solvent of interest (e.g., CCl₄, DMSO-d₆).
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Spectral Analysis: The signal for the H2 proton (the proton on the same carbon as the bromine) is identified. This signal is typically a doublet of doublets, downfield from the other methylene protons.[12]
-
Coupling Constant Measurement: The values of ³JH2,H3a and ³JH2,H3e are extracted from the spectrum.
-
Population Calculation: The mole fraction of each conformer is calculated using the equation: Jobs = NaxJax + NeqJeq, where Jobs is the observed coupling constant, N is the mole fraction, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers, respectively. These reference values are often determined from conformationally locked model compounds or from theoretical calculations.[5][9]
-
Infrared (IR) Spectroscopy
-
Principle: The vibrational frequency of the carbonyl (C=O) stretch is sensitive to its electronic environment. The position of the bromine atom influences this frequency. Generally, the C=O stretching frequency is higher when the halogen is equatorial compared to when it is axial.
-
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity.
-
Data Acquisition: The IR spectrum is recorded for each solution, focusing on the carbonyl stretching region (~1700-1750 cm⁻¹).
-
Spectral Deconvolution: The carbonyl band is often a composite of two overlapping peaks, one for the axial and one for the equatorial conformer. These peaks are resolved using deconvolution software.
-
Population Analysis: The relative areas of the deconvoluted peaks are proportional to the populations of the respective conformers, allowing for a quantitative determination of the equilibrium.[5]
-
Computational Protocols
-
Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can model the electronic structure of molecules and predict their geometric and energetic properties.
-
Methodology:
-
Structure Building: The 3D structures of both the axial and equatorial conformers of this compound are built in silico.
-
Geometry Optimization: The energy of each conformer is minimized to find its most stable geometry using a selected level of theory and basis set (e.g., B3LYP/6-31+g(d,p)).[5]
-
Energy Calculation: The single-point energies (including zero-point vibrational energy corrections) are calculated for the optimized structures. The difference in energy corresponds to the relative stability of the conformers.
-
Solvent Modeling: The influence of a solvent can be modeled using continuum solvation models (e.g., PCM) to predict how the equilibrium shifts in different media.
-
Parameter Prediction: Theoretical NMR coupling constants and IR vibrational frequencies can also be calculated and compared with experimental data to validate the computational model.
-
Conclusion
The conformational analysis of this compound is a cornerstone case study in physical organic chemistry. It demonstrates that a simple steric argument is insufficient to predict the conformational preference in systems with significant electronic effects. In this compound, the stabilization of the axial conformer through the minimization of dipole-dipole repulsion and stabilizing nO → σ*C-Br hyperconjugation is substantial, leading to a large population of the axial form in the gas phase and in non-polar solvents.[5][6][9] The equilibrium is, however, finely balanced and can be shifted towards the more polar equatorial conformer by increasing the polarity of the solvent. A multi-faceted approach, combining high-resolution NMR and IR spectroscopy with high-level computational modeling, is essential for accurately quantifying and understanding the complex stereochemistry of this and related molecules. This knowledge is paramount for predicting and controlling the stereochemical outcomes of reactions in synthetic chemistry and for designing molecules with specific three-dimensional shapes in medicinal chemistry.
References
- 1. This compound | 822-85-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. The anomeric effect [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solved label the 1H NMR Spectrum for this compound | Chegg.com [chegg.com]
The Pivotal Role of the Bromine Atom in the Reactivity of 2-Bromocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is a versatile bifunctional molecule that serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and the development of novel therapeutic agents. The strategic placement of a bromine atom alpha to a carbonyl group imparts a unique and powerful reactivity profile to the cyclohexanone ring. This technical guide provides an in-depth analysis of the role of the bromine atom in dictating the reactivity of this compound, with a focus on its conformational preferences, participation in key reactions, and the underlying mechanistic principles.
The Influence of the Bromine Atom on Conformational Equilibrium
The reactivity of this compound is intrinsically linked to the conformational orientation of the bromine atom, which can exist in either an axial or equatorial position. This equilibrium is highly sensitive to the solvent environment due to the interplay of steric and electronic effects.
The preference for the axial or equatorial conformer is a consequence of the balance between steric hindrance (1,3-diaxial interactions) and electronic effects, such as the dipole-dipole interactions between the C-Br and C=O bonds and hyperconjugative interactions.[1] In non-polar solvents, the axial conformation is generally favored, while polar solvents tend to favor the equatorial conformation.[2]
dot
Caption: Conformational equilibrium of this compound.
Quantitative Conformational Analysis
The equilibrium populations of the axial and equatorial conformers have been determined in various solvents using NMR spectroscopy.[1]
| Solvent | Axial Conformer Population (%) | Equatorial Conformer Population (%) | Reference |
| Carbon Tetrachloride (CCl4) | ~80 | ~20 | [1] |
| Acetonitrile (CH3CN) | 36 | 64 | [2] |
| Dimethyl Sulfoxide (DMSO-d6) | 33 | 67 | [1] |
Key Reactions and the Role of the Bromine Atom
The bromine atom in this compound serves two primary roles: it acts as an excellent leaving group in nucleophilic substitution reactions and it activates the adjacent alpha-prime proton, facilitating enolate formation and subsequent rearrangements.
Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This SN2 reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.[3][4] The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[5][6]
dot
Caption: General workflow for nucleophilic substitution.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, and this compound readily undergoes this transformation in the presence of a base to yield a ring-contracted product, cyclopentanecarboxylic acid or its derivatives.[7][8] The bromine atom is crucial for this reaction as it facilitates the formation of a cyclopropanone intermediate.[9][10]
dot
Caption: Favorskii rearrangement signaling pathway.
Dehydrohalogenation
Treatment of this compound with a strong, non-nucleophilic base can lead to an elimination reaction (E2), yielding the α,β-unsaturated ketone, 2-cyclohexenone.[3][11] The bromine atom functions as the leaving group in this process.
Reduction
The carbonyl group of this compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[3] The presence of the bromine atom can influence the stereoselectivity of the hydride attack.
Experimental Protocols
Synthesis of this compound
Method: Direct Bromination of Cyclohexanone [2]
-
Reactants: Cyclohexanone, Bromine, Aqueous medium.
-
Procedure: Under acidic conditions (pH 0-4), elemental bromine is added to cyclohexanone in an aqueous medium. The reaction temperature is maintained between 25-50°C.
-
Work-up: The product is extracted with a suitable organic solvent, and purified by distillation.
-
Yield: Approximately 67%.[3]
Favorskii Rearrangement of this compound to Methyl Cyclopentanecarboxylate
Method: Base-catalyzed Rearrangement [9][12]
-
Reactants: this compound, Sodium methoxide (NaOMe) in methanol (MeOH), Diethyl ether (Et2O).
-
Procedure: A solution of this compound in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in methanol at 0°C under an inert atmosphere. The mixture is then warmed to room temperature and refluxed at 55°C for 4 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, washed with brine, dried over magnesium sulfate, and purified by silica gel flash chromatography.
-
Yield: Approximately 78%.[9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity of this compound.
Table 1: Synthesis of this compound
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Direct Bromination | Cyclohexanone, Br2 | Aqueous | 25-30 | ~67 | [3] |
| Halogenate Salt/HBr | Cyclohexanone, NaClO3, HBr | Aqueous | ≤50 | 85-90 | [3] |
| Asymmetric Synthesis (Enamine) | Cyclohexanone, L-proline ester, Br2 | Benzene/CCl4 | 0 | 70-80 (ee) | [3] |
Table 2: Favorskii Rearrangement of this compound
| Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| NaOMe | MeOH/Et2O | 55 | 4 | Methyl cyclopentanecarboxylate | ~78 | [9][12] |
| NaOH | Aqueous | - | - | Cyclopentanecarboxylic acid | - | [7] |
Conclusion
The bromine atom in this compound is a critical determinant of its chemical behavior. Its influence on the molecule's conformational equilibrium, coupled with its role as an excellent leaving group and an activator for enolate formation, underpins a rich and synthetically valuable reactivity profile. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage this compound as a key building block in the synthesis of complex and biologically active molecules. The provided experimental protocols and quantitative data serve as a practical guide for the effective utilization of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 822-85-5 [smolecule.com]
- 3. This compound | 822-85-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. vaia.com [vaia.com]
- 9. benchchem.com [benchchem.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Electrophilic nature of the carbonyl group in 2-Bromocyclohexanone.
An In-depth Technical Guide on the Electrophilic Nature of the Carbonyl Group in 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile bifunctional molecule that serves as a cornerstone intermediate in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and agrochemicals.[1][2][3] Its unique reactivity stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[4][5] This guide provides a comprehensive technical overview of the electronic and structural factors governing the electrophilic nature of the carbonyl group in this compound, its reactivity profile, and detailed experimental protocols for its synthesis and key transformations.
Introduction: The Dual Electrophilic Character
α-Haloketones, such as this compound, are a class of organic compounds distinguished by a halogen atom positioned on the carbon alpha to a carbonyl group.[4][6] This structural arrangement confers a heightened electrophilic reactivity at two distinct sites, making them exceptionally valuable building blocks.[2][4] The primary focus of this guide is the electrophilicity of the carbonyl carbon, which is significantly influenced by the adjacent α-bromo substituent.
The reactivity of this compound is fundamentally governed by:
-
Nucleophilic attack at the carbonyl carbon: This is a characteristic reaction of ketones, leading to addition products.[2]
-
Nucleophilic attack at the α-carbon: This results in the substitution of the bromine atom (SN2 reaction).[1][7]
-
Base-mediated reactions involving both centers: The acidity of the α'-protons allows for enolate formation, which can lead to complex rearrangements like the Favorskii rearrangement.[6][8]
Understanding the interplay of these reactive pathways is crucial for leveraging this compound effectively in synthetic strategies.
Electronic and Structural Factors Governing Carbonyl Electrophilicity
The electrophilic nature of the carbonyl carbon in this compound is amplified by a combination of inductive and molecular orbital effects.
Inductive Effects
The primary driver for the carbonyl carbon's electrophilicity is the polarization of the C=O bond due to the high electronegativity of the oxygen atom. This effect is further enhanced by the strong electron-withdrawing inductive effect (-I effect) of the adjacent bromine atom.[4][7] This dual influence significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted cyclohexanone.[7][9]
Molecular Orbital (MO) Theory
From an MO perspective, the enhanced reactivity can be explained by the interaction between the π* (antibonding) orbital of the carbonyl group and the σ* (antibonding) orbital of the C-Br bond.[4] This interaction leads to a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower-energy LUMO is more energetically accessible for the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby lowering the activation energy of the reaction and increasing the reaction rate.[4]
Conformational Analysis
This compound exists as an equilibrium between two chair conformers, with the bromine atom occupying either an axial or an equatorial position.[10][11] The position of this equilibrium is highly dependent on the solvent.
-
In nonpolar solvents (e.g., CCl₄), the axial conformer is favored (up to 74%), driven by stereoelectronic effects.[1][12]
-
In polar solvents (e.g., DMSO), the equatorial conformer is stabilized through dipole-dipole interactions and becomes the predominant form (up to 70%).[1][12]
This conformational flexibility can influence the steric accessibility of the carbonyl group to incoming nucleophiles, thereby affecting reaction rates and stereochemical outcomes.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₉BrO | [1][3][9] |
| Molecular Weight | 177.04 g/mol | [3][13][14] |
| CAS Number | 822-85-5 | [3][9] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][9] |
| Boiling Point | 196-198 °C | [3] |
| Solubility | Soluble in common organic solvents; limited in water | [3][9] |
| Polar Surface Area | 17.07 Ų | [3] |
| Vapour Pressure | 0.191 mmHg at 25°C | [3] |
Table 2: Conformational Equilibrium Data
| Solvent | % Axial Conformer | % Equatorial Conformer | Free Energy Difference (ΔG°, Eeq - Eax) | Citation(s) |
| Vapor Phase | - | - | 1.15 kcal/mol | [12] |
| Carbon Tetrachloride (CCl₄) | 74% | 26% | 0.6 kcal/mol | [1][12] |
| Dimethyl Sulfoxide (DMSO) | 30% | 70% | -0.5 kcal/mol | [1][12] |
Key Reaction Pathways and Mechanisms
The dual electrophilicity of this compound allows for a variety of transformations.
Caption: Logical relationship of reaction pathways for this compound.
Nucleophilic Addition to the Carbonyl Group
The electron-deficient carbonyl carbon readily undergoes addition reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium) and ylides (Wittig reaction), to form new carbon-carbon bonds.[2] These reactions are fundamental for extending the carbon skeleton.
Favorskii Rearrangement
A hallmark reaction of α-haloketones with non-enolizable α'-positions is the Favorskii rearrangement.[6] Treatment of this compound with a base, such as sodium hydroxide, leads to the formation of a rearranged product, cyclopentanecarboxylic acid.[8][15]
Caption: Mechanism of the Favorskii rearrangement of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Cyclohexanone
This protocol is adapted from established industrial processes for the α-bromination of ketones.[16][17]
Reagents and Materials:
-
Cyclohexanone
-
Bromine (Br₂) or an aqueous solution of Hydrogen Bromide (HBr) with a halogenate salt (e.g., NaClO₃)
-
Mineral Acid (e.g., H₂SO₄ or HCl) to maintain pH
-
Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Charge a round-bottom flask with cyclohexanone and water to create a two-phase system.[1]
-
Cool the flask in an ice bath to 0-10 °C.
-
Adjust the pH of the aqueous medium to between 0 and 1 using a mineral acid. The reaction should not exceed a pH of 4.[16]
-
Slowly add bromine (or the HBr/halogenate salt mixture) dropwise to the stirred solution.
-
Maintain the reaction temperature between 15 and 25 °C. The reaction is exothermic and requires careful temperature control to prevent over-bromination.[16]
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
The resulting this compound is often used directly in subsequent steps without isolation. If isolation is required, the organic layer can be separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation.[1]
Protocol 2: One-Pot Synthesis of 2-Hydroxycyclohexanone via Hydrolysis
This protocol demonstrates a common nucleophilic substitution reaction at the α-carbon, often performed without isolating the hazardous this compound intermediate.[1][16]
Caption: Experimental workflow for the one-pot synthesis of 2-hydroxycyclohexanone.
Procedure:
-
Following the synthesis of this compound as described in Protocol 1, do not isolate the product.
-
Carefully add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture to raise the pH to between 8 and 12.[1]
-
Heat the mixture to a temperature between 45 and 55 °C to facilitate the hydrolysis reaction.[1][16]
-
Stir for several hours until the reaction is complete (monitor by TLC or GC).
-
After cooling, neutralize the mixture. The product, 2-hydroxycyclohexanone, is typically obtained as an aqueous solution and can be extracted with an appropriate organic solvent.[16]
Protocol 3: Favorskii Rearrangement to Cyclopentanecarboxylic Acid
This protocol details the base-mediated rearrangement of this compound.[8][15]
Reagents and Materials:
-
This compound
-
Sodium Hydroxide (NaOH), aqueous solution
-
Diethyl ether or other suitable organic solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Separatory funnel, round-bottom flask, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether in a round-bottom flask.[15]
-
Add an aqueous solution of sodium hydroxide.
-
Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.[15]
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with a small amount of water and combine all aqueous layers.[15]
-
Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of ~2 with concentrated HCl. The product, cyclopentanecarboxylic acid, will precipitate.[15]
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
Conclusion
The electrophilic nature of the carbonyl group in this compound is significantly enhanced by the α-bromo substituent, making it a highly reactive and versatile intermediate in organic synthesis. The molecule's dual electrophilic sites allow for a diverse range of chemical transformations, including nucleophilic additions, substitutions, and complex rearrangements. A thorough understanding of the electronic, steric, and solvent effects that govern its reactivity is essential for researchers, scientists, and drug development professionals to effectively design and implement synthetic strategies for the creation of novel pharmaceuticals and other high-value chemical entities.
References
- 1. This compound | 822-85-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Haloketones are a fascinating and highly versatile class of bifunctional organic compounds.[1] Characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group, these molecules possess two primary electrophilic centers: the α-carbon and the carbonyl carbon.[1][2] This unique structural feature imparts a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their utility is particularly pronounced in the construction of complex molecular architectures, most notably in the synthesis of diverse heterocyclic systems which form the core of many pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the core reactivity of α-haloketones, detailing key transformations, reaction mechanisms, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.
Core Reactivity Principles
The reactivity of α-haloketones is dominated by the presence of two electron-withdrawing groups: the carbonyl and the halogen. This electronic arrangement leads to several key reactive characteristics:
-
Enhanced Electrophilicity of the α-Carbon: The inductive effect of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[1][4] This enhanced reactivity is a cornerstone of their utility as potent alkylating agents.[1][5] In fact, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[4][5]
-
Acidity of α'-Hydrogens: Protons on the carbon atom on the other side of the carbonyl group (the α'-position) are acidic and can be readily removed by a base to form an enolate intermediate.[1][5] This enolate formation is a critical step in several key reactions, including the Favorskii rearrangement.[5][6]
-
Electrophilicity of the Carbonyl Carbon: Like all ketones, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can sometimes compete with substitution at the α-carbon, especially with strong, hard nucleophiles.[7]
-
Susceptibility to Elimination Reactions: In the presence of a non-nucleophilic base, α-haloketones can undergo dehydrohalogenation to yield α,β-unsaturated ketones, a valuable class of synthetic intermediates.[8][9]
The interplay of these reactive sites allows for a diverse range of synthetic transformations, making α-haloketones highly valuable precursors in organic synthesis.[2]
Caption: Electrophilic sites and acidic protons of an α-haloketone.
Nucleophilic Substitution Reactions
One of the most fundamental reactions of α-haloketones is the nucleophilic substitution of the α-halogen atom.[1] Due to the electronic activation by the adjacent carbonyl group, these reactions typically proceed readily via an SN2 mechanism.[1][10] A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce diverse functionalities.[1] The SN1 pathway is generally disfavored due to the electronic destabilization of the resulting α-carbonyl carbocation.[10]
The reactivity in these SN2 reactions is highly dependent on the nature of the halogen, following the general trend for leaving group ability: I > Br > Cl > F.[11][12] This is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most easily broken.[4][12]
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Quantitative Reactivity Data
The difference in reactivity between α-haloketones is substantial, as illustrated by the relative rates of reaction with iodide ion in acetone.
| α-Haloketone | Halogen Leaving Group | Relative Reaction Rate (krel) |
| α-Iodoacetone | I | ~35,000 |
| α-Bromoacetone | Br | Intermediate |
| α-Chloroacetone | Cl | 1 |
| α-Fluoroacetone | F | Very Slow |
| Note: Data compiled from various sources. The relative rate for α-bromoacetone is intermediate between that of the iodo and chloro compounds.[11] |
This dramatic difference in reaction rates underscores the importance of choosing the appropriate α-haloketone for a given synthetic transformation.[11]
Experimental Protocol: Synthesis of Phenacyl Thiophenolate (SN2 Reaction)
This protocol details the reaction of α-bromoacetophenone with thiophenol in the presence of a base to yield phenacyl thiophenolate.
Materials:
-
α-Bromoacetophenone
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve α-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to a solution of thiophenol (1.1 eq) in ethanol.
-
Cool the flask containing the α-bromoacetophenone solution to 0 °C in an ice bath.
-
Slowly add the sodium thiophenolate solution to the α-bromoacetophenone solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
The Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-haloketones possessing at least one α'-hydrogen.[6][13] It involves the treatment of an α-haloketone with a base (hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid or its derivative (ester or amide).[6][14][15] In the case of cyclic α-haloketones, the reaction proceeds with a characteristic ring contraction, providing a powerful method for the synthesis of smaller ring systems.[6][16][17]
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[6][14] The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the halide, forming the strained three-membered ring. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, leads to the final rearranged product.[6]
Caption: Mechanism of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes the ring contraction of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere or by using commercially available sodium methoxide solution.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Add the sodium methoxide solution (1.2 eq) dropwise to the stirred solution of 2-chlorocyclohexanone at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude methyl cyclopentanecarboxylate.
-
Purify the product by fractional distillation.
Synthesis of Heterocycles
α-Haloketones are preeminent starting materials for the synthesis of a vast array of heterocyclic compounds.[2][7][18] Their bifunctional nature allows them to react with a variety of dinucleophilic species to construct five-, six-, and seven-membered rings containing nitrogen, sulfur, and oxygen heteroatoms.[7][18]
A classic example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to produce a thiazole ring system, a common scaffold in many biologically active molecules.[5]
Caption: Reaction pathway for the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole from α-bromoacetophenone and thiourea.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Equip the flask with a reflux condenser and magnetic stirrer.
-
Heat the mixture to reflux and maintain for 2-3 hours. A precipitate should form as the reaction proceeds.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain 2-amino-4-phenylthiazole hydrobromide.
-
The free base can be obtained by treating the salt with a base such as aqueous sodium carbonate.
Conclusion
α-Haloketones are undeniably powerful and versatile intermediates in organic synthesis.[1] Their dual electrophilic nature allows for a vast array of chemical transformations, providing access to a wide range of functionalized acyclic and cyclic compounds.[1][12] A thorough understanding of their core reactivity principles, including nucleophilic substitution, rearrangement, and cycloaddition reactions, is essential for any researcher or scientist working in the field of organic chemistry and drug development. The experimental protocols provided herein serve as a practical guide for the application of these fundamental reactions in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. organicreactions.org [organicreactions.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Primary Mechanism of Action for 2-Bromocyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is a versatile synthetic intermediate, primarily utilized for its reactivity as an α-haloketone. The presence of a bromine atom adjacent to a carbonyl group activates the molecule for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. This technical guide provides a detailed overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key chemical pathways.
The principal reactivity of this compound stems from the electrophilic nature of the α-carbon and the ability of the bromine atom to act as a leaving group. This dual functionality allows it to participate in a range of reactions, including nucleophilic substitution, elimination (dehydrobromination), reduction, and the notable Favorskii rearrangement. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Core Reaction Mechanisms
The primary mechanisms of action for this compound can be categorized as follows:
-
Nucleophilic Substitution (SN2): The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound undergoes a characteristic ring contraction to form a cyclopentanecarboxylic acid derivative. This rearrangement proceeds through a cyclopropanone intermediate.
-
Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. The stereochemical outcome of this reaction is of significant interest.
-
Dehydrobromination (Elimination): Treatment with a base can also lead to the elimination of hydrogen bromide, resulting in the formation of an α,β-unsaturated ketone, 2-cyclohexenone.
Quantitative Data on Key Reactions
The following table summarizes available quantitative data for the primary reactions of this compound and its analogs. It is important to note that reaction conditions can significantly influence yields and reaction times.
| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reaction Time | Notes |
| Favorskii Rearrangement | Sodium methoxide in methanol/diethyl ether, 55 °C | Methyl cyclopentanecarboxylate | 78% | 4 hours | Yield reported for a specific detailed protocol. |
| Favorskii Rearrangement | Sodium methoxide | Methyl cyclopentanecarboxylate | Generally lower than 2-chlorocyclohexanone (56-61%) | Shorter than 2-chlorocyclohexanone (2 hours) | Comparative study data.[1] |
| Dehydrobromination | Sodium acetate in glacial acetic acid | 2-Cyclohexenone | Not specified | Not specified | A known synthetic route.[2] |
| Reduction | NaBH4 in ethanol | 2-Bromocyclohexanol | Not specified | Not specified | Reaction barrier is lower than for unsubstituted cyclohexanone.[3] |
| Nucleophilic Substitution | Hydrolysis with NaOH (in situ after bromination) | 2-Hydroxycyclohexanone | 82-90.3% | Not specified | Industrial one-pot process. |
Experimental Protocols
Favorskii Rearrangement of this compound
Objective: To synthesize methyl cyclopentanecarboxylate from this compound via a Favorskii rearrangement.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, oil bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.
-
Workup and Quenching: After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, which can be further purified by distillation.
Reduction of this compound with Sodium Borohydride
Objective: To synthesize 2-bromocyclohexanol from this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
3 M Sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
-
Test tube, magnetic stirrer, separatory funnel, Erlenmeyer flask, rotary evaporator.
Procedure:
-
Reaction Setup: To a large test tube containing a magnetic stir bar, add 4 mL of methanol. Add 0.9 mL of this compound. Cool the mixture in an ice-water bath.
-
Reduction: Slowly and carefully add 0.25 g of sodium borohydride in small portions to the stirred solution.
-
Reaction Progression: Stir the mixture for 5 minutes. After the initial vigorous bubbling subsides, remove the ice-water bath and continue stirring at room temperature for 20 minutes.
-
Workup: Pour the reaction mixture into a separatory funnel. Rinse the test tube with 8 mL of dichloromethane and add this to the separatory funnel. Add approximately 15 mL of water to the separatory funnel, followed by two full pipettes of 3 M sodium hydroxide solution to decompose the borate salts.
-
Extraction: Shake the separatory funnel and allow the layers to separate. Drain the lower dichloromethane layer into a 50-mL Erlenmeyer flask. Wash the aqueous layer in the separatory funnel with an additional 5 mL of dichloromethane, and combine the organic layers. Repeat the extraction one more time.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the solution into a round-bottomed flask and concentrate the solution by rotary evaporation to yield the product.
Dehydrobromination of this compound
Objective: To synthesize 2-cyclohexenone from this compound.
Materials:
-
This compound
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound, sodium acetate, and glacial acetic acid is heated.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Favorskii rearrangement of this compound.
Caption: SN2 nucleophilic substitution at the α-carbon.
Caption: A general experimental workflow for reactions of this compound.
Conclusion
This compound is a reactive and versatile intermediate whose chemistry is dominated by the interplay between the carbonyl group and the adjacent bromine atom. The primary mechanisms of action—nucleophilic substitution, Favorskii rearrangement, reduction, and dehydrobromination—provide access to a wide array of valuable chemical structures. A thorough understanding of these reaction pathways, coupled with careful control of experimental conditions, is essential for leveraging the full synthetic potential of this important α-haloketone in research and development. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Synthesis of 2-Bromocyclohexanone: An Application Note and Protocol
Introduction
2-Bromocyclohexanone is a versatile intermediate in organic synthesis, serving as a key building block for various pharmaceuticals and agrochemicals.[1][2][3] Its reactivity, stemming from the presence of both a ketone functional group and a bromine atom at the α-position, allows for a range of chemical transformations including nucleophilic substitution, elimination, and rearrangement reactions.[1][4] This document provides a detailed protocol for the laboratory-scale synthesis of this compound from cyclohexanone via electrophilic α-bromination.
Reaction Principle
The synthesis proceeds via the acid-catalyzed bromination of cyclohexanone. In the presence of an acid, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks bromine in an electrophilic addition, followed by deprotonation to yield the α-brominated ketone and hydrogen bromide. The reaction is typically performed in an aqueous medium, and controlling the temperature and pH is crucial to prevent side reactions and decomposition of the product.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Method | Brominating Agent | Solvent/Medium | Temperature (°C) | pH | Yield (%) | Purity | Reference |
| Direct Bromination | Bromine (Br₂) | Aqueous | 25–30 | 0–1 | ~67 | >90% after distillation | [1] |
| Halogenate/Br₂/HBr | Halogenate Salt/Br₂ or HBr | Aqueous | 10–40 | 0–1 | 85–90 | High | [1][5] |
| From Cyclohex-1-enyl acetate | NaBr, Pb(OAc)₄ | Methanol | 0 | - | 82 | - | [2] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrO | [1][3] |
| Molecular Weight | 177.04 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][3] |
| Boiling Point | 96–99°C / 18 mmHg | [1] |
| Refractive Index (n20/D) | 1.512 | [6] |
| Solubility | Soluble in common organic solvents | [1][2] |
| Purity (GC) | ≥90% | [6] |
Experimental Protocol
This protocol details the synthesis of this compound from cyclohexanone using bromine in an aqueous medium.
Materials and Reagents:
-
Cyclohexanone
-
Bromine
-
Hydrobromic acid (48%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add cyclohexanone and a small amount of distilled water.
-
Acidification: Cool the flask in an ice bath and slowly add hydrobromic acid to maintain a pH between 0 and 1.[5]
-
Bromination: While maintaining the temperature between 10-25°C, add a solution of bromine in distilled water dropwise from the dropping funnel with vigorous stirring.[1][5] The addition should be controlled to prevent the temperature from exceeding 30°C. The reddish-orange color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure complete conversion.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure (b.p. 96–99°C/18 mm Hg).[1]
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Hydrobromic acid is corrosive.
-
Diethyl ether is highly flammable.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of the Bromination Reaction
Caption: Acid-catalyzed bromination of cyclohexanone.
References
- 1. This compound | 822-85-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
- 4. homework.study.com [homework.study.com]
- 5. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 6. This compound = 90 GC 822-85-5 [sigmaaldrich.com]
Application Notes and Protocols for the Enantioselective Synthesis of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-bromocyclohexanone, a valuable chiral building block in pharmaceutical and organic synthesis. The methods described herein focus on providing access to enantioenriched α-bromoketones, which are versatile intermediates for the introduction of further stereocenters.
Introduction
Chiral α-brominated ketones are important precursors for the synthesis of a variety of complex molecules. The stereoselective introduction of a bromine atom at the α-position of a cyclic ketone like cyclohexanone allows for subsequent nucleophilic substitution, elimination, or rearrangement reactions to build stereochemically defined structures. This document outlines two key methodologies for achieving the enantioselective synthesis of this compound: organocatalysis and a chemoenzymatic approach.
Methods for Enantioselective Synthesis
Two primary strategies have emerged as effective for the enantioselective α-bromination of cyclohexanone:
-
Organocatalytic α-Bromination: This approach utilizes small chiral organic molecules as catalysts to induce enantioselectivity. Proline and its derivatives, particularly chiral imidazolidinones, have proven to be highly effective in activating the ketone towards electrophilic bromination via enamine intermediates.[1][2]
-
Chemoenzymatic Bromination: This method employs enzymes, specifically vanadium-dependent haloperoxidases (VHPOs), to catalyze the bromination reaction.[3][4] This biocatalytic approach offers a sustainable and highly selective alternative to traditional chemical methods.
Organocatalytic Enantioselective α-Bromination
Organocatalysis provides a powerful and versatile platform for the enantioselective α-functionalization of carbonyl compounds. In the case of this compound, chiral secondary amines catalyze the reaction through the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source.
Data Presentation
The following table summarizes the quantitative data for the organocatalytic α-bromination of cyclohexanone using a chiral imidazolidinone catalyst.
| Catalyst | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCHD) | THF | -30 | 24 | 70 | 82 | [1] |
Experimental Protocol: Organocatalytic α-Bromination of Cyclohexanone
This protocol is adapted from the supporting information provided by Jørgensen and co-workers for the enantioselective α-bromination of ketones.[1]
Materials:
-
(S,S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (catalyst)
-
Cyclohexanone
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCHD)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral imidazolidinone catalyst (0.10 mmol, 20 mol%).
-
Add anhydrous THF (1.0 mL) and cool the solution to -30 °C in a cryostat or a suitable cooling bath.
-
Add cyclohexanone (0.75 mmol) to the cooled catalyst solution.
-
In a separate vial, dissolve 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCHD) (0.50 mmol) in a minimal amount of THF and add it to the reaction mixture.
-
Stir the reaction mixture at -30 °C for the time indicated in the data table (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold methanol (5 mL) at -30 °C.
-
Slowly add sodium borohydride (NaBH₄) (150 mg) in portions to reduce the remaining ketone and facilitate purification.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (syn-2-bromocyclohexanol) by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Signaling Pathway (Reaction Mechanism)
The organocatalytic α-bromination of cyclohexanone proceeds through an enamine-iminium catalytic cycle. The chiral secondary amine catalyst reacts with cyclohexanone to form a nucleophilic chiral enamine. This enamine then attacks the electrophilic bromine source. Subsequent hydrolysis of the resulting iminium ion releases the α-brominated ketone and regenerates the catalyst.
References
- 1. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Bromocyclohexanone in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is a versatile bifunctional molecule widely employed as a key building block in multi-step organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, allows for a diverse range of chemical transformations. This makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound, including the Favorskii rearrangement, the synthesis of carbazoles and spirooxindoles, and the N-alkylation of amines.
Favorskii Rearrangement: Ring Contraction to Cyclopentane Derivatives
The Favorskii rearrangement is a powerful method for the conversion of α-halo ketones to carboxylic acid derivatives, often involving a ring contraction.[1] In the case of this compound, this reaction provides an efficient route to cyclopentanecarboxylic acid and its esters, which are important structural motifs in various natural products and pharmaceuticals.[2][3]
The reaction proceeds through the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile.[1] The use of an alkoxide base, such as sodium methoxide, leads to the corresponding ester.[2]
Quantitative Data Summary
| Reactant | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Sodium Methoxide | Methanol/Diethyl Ether | 55 | 4 | Methyl cyclopentanecarboxylate | ~78% | BenchChem |
Experimental Protocol: Favorskii Rearrangement of this compound[2]
-
Preparation of Sodium Methoxide: In a round-bottom flask under an inert atmosphere (e.g., argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C with stirring. Continue stirring until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Transfer the this compound solution to the freshly prepared sodium methoxide solution at 0°C via cannula. A white precipitate is expected to form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and heat the mixture to 55°C in a preheated oil bath. Stir vigorously for 4 hours.
-
Work-up and Quenching: After 4 hours, cool the reaction to room temperature and then to 0°C in an ice bath. Dilute the mixture with diethyl ether. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain methyl cyclopentanecarboxylate.
Reaction Pathway
Caption: Favorskii Rearrangement of this compound.
Synthesis of Carbazoles
Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant applications in materials science and medicinal chemistry. A one-pot synthesis of carbazoles can be achieved from cyclohexanones and arylhydrazines under metal-free conditions, using molecular oxygen as the oxidant.[4] This method involves a sequence of condensation, cyclization (Fischer indole synthesis), and dehydrogenation. While the literature describes this for cyclohexanone, this compound can be used as a precursor, potentially in situ, to generate the required cyclohexanone derivative.
Quantitative Data Summary
| Cyclohexanone Derivative | Arylhydrazine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexanone | Phenylhydrazine HCl | N-Methyl-2-pyrrolidone (NMP) | 140 | 24 | Carbazole | 73% | Green Chemistry |
| 4-Methylcyclohexanone | Phenylhydrazine HCl | NMP | 140 | 24 | 3-Methylcarbazole | 75% | Green Chemistry |
| 4-Phenylcyclohexanone | Phenylhydrazine HCl | NMP | 140 | 24 | 3-Phenylcarbazole | 68% | Green Chemistry |
Experimental Protocol: One-Pot Synthesis of Carbazole[5]
-
Reaction Setup: In an oven-dried 25 mL reaction vessel, add cyclohexanone (0.2 mmol, 1.0 equivalent) and phenylhydrazine hydrochloride (0.3 mmol, 1.5 equivalents).
-
Degassing and Solvent Addition: Reflush the vessel with oxygen (1 atm). Add N-methyl-2-pyrrolidone (0.4 mL) to the sealed vessel via syringe.
-
Reaction Progression: Stir the resulting solution at 140°C for 24 hours.
-
Work-up: After cooling to room temperature, remove the volatile components under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the carbazole product.
Experimental Workflow
Caption: One-Pot Carbazole Synthesis Workflow.
Synthesis of Spirooxindoles
Spirooxindoles are a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[5] A common synthetic route involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. Derivatives of this compound, such as α,β-unsaturated ketones, can serve as the dipolarophile in these reactions.
A one-pot, three-component reaction of a substituted isatin, an amino acid, and a cyclohexanone-based chalcone (an α,β-unsaturated ketone) can afford di-spirooxindoles in good yields.[6] The reaction proceeds via the in-situ generation of an azomethine ylide from the isatin and amino acid.
Quantitative Data Summary
| Isatin Derivative | Cyclohexanone Chalcone | Amino Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Isatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | (2S)-octahydro-1H-indole-2-carboxylic acid | Methanol | 60 (reflux) | 1-1.5 | Di-spirooxindole | up to 75% | Molecules |
| 6-Chloroisatin | (2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexanone | (2S)-octahydro-1H-indole-2-carboxylic acid | Methanol | 60 (reflux) | 1-1.5 | Di-spirooxindole | up to 75% | Molecules |
Experimental Protocol: Synthesis of Di-spirooxindoles[7]
-
Reaction Mixture: In a round-bottom flask, combine the α,β-unsaturated ketone (cyclohexanone-based chalcone, 1.0 equivalent), the substituted isatin (1.0 equivalent), and (2S)-octahydro-1H-indole-2-carboxylic acid (1.0 equivalent) in methanol.
-
Reaction Conditions: Heat the mixture to reflux at 60°C for 1-1.5 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired di-spirooxindole.
Logical Relationship in Spirooxindole Synthesis
Caption: Logical Flow of Spirooxindole Synthesis.
N-Alkylation of Amines
The reaction of this compound with primary or secondary amines is a direct method for the synthesis of α-aminoketones. This N-alkylation reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where the amine attacks the carbon bearing the bromine atom, displacing the bromide ion.[7] The resulting α-aminoketones are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. To achieve selective mono-alkylation of primary amines and avoid the formation of dialkylated products, specific reaction conditions are necessary.[8]
Quantitative Data Summary
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzylamine HBr | n-Butyl bromide | Triethylamine | DMF | 20-25 | 9 | N-Butylbenzylamine | 76% | RSC Advances |
| 2,4-Dichlorobenzylamine HBr | n-Butyl bromide | Triethylamine | DMF | 20-25 | 10 | N-Butyl-2,4-dichlorobenzylamine | 78% | RSC Advances |
Note: The data presented is for a general N-alkylation of primary amine hydrobromides with an alkyl bromide. This serves as a model for the reaction with this compound.
Experimental Protocol: N-Alkylation of a Primary Amine with this compound (Adapted)
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine hydrobromide (1.0 equivalent) in dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-aminocyclohexanone.
Experimental Workflow for N-Alkylation
Caption: N-Alkylation of Amines Workflow.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. The applications detailed in this document highlight its utility in constructing a variety of important molecular frameworks, from simple ring-contracted products to complex heterocyclic systems. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors, with the potential for further optimization and adaptation to specific research goals in drug discovery and materials science.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Utilizing 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohexanone is a versatile reagent in organic synthesis, serving as a key building block for the introduction of various functionalities onto a cyclohexanone scaffold.[1][2] Its reactivity is primarily dictated by the presence of the bromine atom at the α-position to the carbonyl group, which makes the carbon atom susceptible to nucleophilic attack. This document provides detailed application notes and experimental protocols for several common nucleophilic substitution reactions of this compound, focusing on reactions with amines, thiols, and alkoxides. The resulting 2-substituted cyclohexanone derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Reaction Mechanisms
The nucleophilic substitution reactions of this compound predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at the reaction center. The carbonyl group in α-haloketones enhances the reactivity towards SN2 reactions by stabilizing the transition state.[3]
In the case of sterically hindered bases, such as alkoxides, a competing reaction known as the Favorskii rearrangement can occur. This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative.[1]
I. Reaction with Amines: Synthesis of 2-Aminocyclohexanone Derivatives
The reaction of this compound with primary or secondary amines provides a direct route to 2-aminocyclohexanone derivatives, which are important precursors for various heterocyclic compounds and pharmacologically active molecules.
General Reaction
Data Presentation: Reaction of this compound with Various Amines
| Nucleophile (Amine) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 2-Anilinocyclohexanone | Ethanol | Reflux | 4 | 75-85 | General Procedure |
| Benzylamine | 2-(Benzylamino)cyclohexanone | Dichloromethane | Room Temp. | 6 | 80-90 | General Procedure |
| Morpholine | 2-Morpholinocyclohexanone | Acetonitrile | 50 | 5 | 85-95 | General Procedure |
Experimental Protocol: Synthesis of 2-Anilinocyclohexanone
Materials:
-
This compound (1.0 eq)
-
Aniline (2.2 eq)
-
Ethanol
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add aniline to the solution and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-anilinocyclohexanone.
Mechanism: SN2 Reaction with an Amine
Caption: SN2 mechanism for the reaction of this compound with an amine.
II. Reaction with Thiols: Synthesis of 2-Thiocyclohexanone Derivatives
The reaction with thiols or their corresponding thiolates is an efficient method for the synthesis of 2-thiocyclohexanone derivatives. These compounds are useful in the study of enzyme inhibitors and as intermediates in the synthesis of sulfur-containing heterocycles.
General Reaction
Data Presentation: Reaction of this compound with Various Thiols
| Nucleophile (Thiol) | Base | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | Sodium hydroxide | 2-(Phenylthio)cyclohexanone | Ethanol | Room Temp. | 2 | ~95 | General Procedure |
| Ethanethiol | Sodium ethoxide | 2-(Ethylthio)cyclohexanone | Ethanol | Room Temp. | 3 | 85-90 | General Procedure |
| Benzyl mercaptan | Triethylamine | 2-(Benzylthio)cyclohexanone | Dichloromethane | Room Temp. | 4 | 88-94 | General Procedure |
Experimental Protocol: Synthesis of 2-(Phenylthio)cyclohexanone
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol.
-
To this solution, add thiophenol dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of this compound in ethanol dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2 hours), pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(phenylthio)cyclohexanone.
Experimental Workflow: General Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-substituted cyclohexanones.
III. Favorskii Rearrangement: Ring Contraction to Cyclopentane Derivatives
When this compound is treated with a strong, sterically hindered base like an alkoxide, it can undergo a Favorskii rearrangement to produce a cyclopentanecarboxylic acid ester. This ring contraction is a powerful tool for the synthesis of five-membered ring systems.
General Reaction
Data Presentation: Favorskii Rearrangement of 2-Halocyclohexanones
| Substrate | Base | Product | Solvent | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | Diethyl ether/Methanol | 56-61 | [4] |
| This compound | Sodium methoxide | Methyl cyclopentanecarboxylate | Diethyl ether/Methanol | Generally lower than chloro | [4] |
| 2-Iodocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | Diethyl ether/Methanol | Potentially faster, prone to side reactions | [4] |
Experimental Protocol: Favorskii Rearrangement of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of sodium methoxide in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting methyl cyclopentanecarboxylate by distillation.
Mechanism: Favorskii Rearrangement
Caption: Mechanism of the Favorskii rearrangement of this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of 2-substituted cyclohexanone derivatives. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product or to induce a rearrangement, highlighting the synthetic utility of this compound.
References
Mechanism and application of the Favorskii rearrangement with 2-Bromocyclohexanone.
Application Notes: The Favorskii Rearrangement of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a potent and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2][3] A significant application of this reaction is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic systems.[1][4] For instance, a six-membered ring like this compound can be effectively converted into a five-membered cyclopentane ring system.[1][4] This transformation proceeds through a strained bicyclic cyclopropanone intermediate and is a valuable tool for synthesizing functionalized cyclopentane derivatives, which are common structural motifs in medicinal chemistry and drug development.[1][2]
Mechanism of Action
The widely accepted mechanism for the Favorskii rearrangement of this compound involves several key steps, beginning with the formation of an enolate and proceeding through a bicyclic cyclopropanone intermediate.[2][5] The reaction is typically performed with a base such as sodium hydroxide (NaOH) to yield a carboxylic acid, or an alkoxide like sodium methoxide (NaOMe) in an alcohol solvent to produce the corresponding ester.[1][2][3]
Step-by-Step Mechanism:
-
Enolate Formation: A base, such as a methoxide ion (MeO⁻), abstracts an acidic α'-proton from the carbon on the side of the ketone opposite the bromine atom.[1][5] This deprotonation results in the formation of a resonance-stabilized enolate ion.[1]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular Sₙ2 reaction, where the nucleophilic carbon attacks the carbon bearing the bromine atom, displacing the bromide ion.[5][6] This step forms a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[1]
-
Nucleophilic Attack: A nucleophile, in this case, a methoxide ion, attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate.[2][5] This opens the carbonyl double bond, forming a tetrahedral intermediate.
-
Ring Opening: The bicyclic ring opens to relieve the ring strain. The collapse of the tetrahedral intermediate re-forms the carbonyl group, and the cleavage of the bond between the original carbonyl carbon and the α-carbon occurs. This cleavage is directed to form the more stable carbanion.[2][4]
-
Protonation: The resulting carbanion is rapidly protonated by the solvent (e.g., methanol) to yield the final, stable ring-contracted product, methyl cyclopentanecarboxylate.[1]
Caption: Mechanism of the Favorskii rearrangement of this compound.
Applications in Synthesis
The primary application of the Favorskii rearrangement with this compound is for ring contraction to synthesize cyclopentane derivatives.[1][2] These five-membered ring structures are key components in a wide array of biologically active molecules and natural products, making this reaction highly relevant for drug development and medicinal chemistry.[1]
-
Access to Functionalized Cyclopentanes: The reaction provides a reliable method for synthesizing cyclopentanecarboxylic acids and their esters, which are versatile intermediates for further functionalization.[1][7]
-
Synthesis of Strained Systems: The rearrangement has been famously used in the synthesis of complex and strained molecules, such as in the synthesis of cubane.[2][4]
-
Natural Product Synthesis: The ring contraction strategy is a key step in the laboratory synthesis of various natural products containing cyclopentane rings.[8]
Quantitative Data Summary
The efficiency of the Favorskii rearrangement is influenced by factors such as the choice of base, solvent, and the nature of the halogen leaving group.[1][5] While bromine is a better leaving group than chlorine, reactions with α-chloro ketones often result in higher yields.[5]
| Substrate | Base/Solvent | Product | Yield (%) | Reaction Time | Reference |
| 2-Chlorocyclohexanone | Sodium Methoxide | Methyl Cyclopentanecarboxylate | 56-61% | 2 hours | [5] |
| This compound | Sodium Methoxide | Methyl Cyclopentanecarboxylate | ~78%* | 4 hours | [9] |
| 2-Iodocyclohexanone | Sodium Methoxide | Methyl Cyclopentanecarboxylate | Variable** | Shorter | [5] |
*Note: The 78% yield is reported for a substrate under specific conditions which may differ from comparative studies.[9] Literature often reports lower yields for this compound compared to the chloro-derivative under identical conditions.[5] **Note: Increased reactivity with iodine can lead to more side products, potentially lowering the isolated yield.[5]
Detailed Experimental Protocol
This protocol details the synthesis of methyl cyclopentanecarboxylate from this compound using sodium methoxide.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Sodium metal (2.2 equivalents)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Oil bath
-
Cannula
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 eq.) to anhydrous methanol. Stir the mixture at 0 °C (ice/water bath) until all the sodium has completely reacted to form a fresh solution of sodium methoxide.[1][9]
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.[1][9]
-
Initiation of Reaction: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.[1][9]
-
Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Then, equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[1][9]
-
Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1][9]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.[1][9]
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[1][9]
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude residue can be purified via SiO₂ flash chromatography to afford the desired methyl cyclopentanecarboxylate.[9]
Caption: Experimental workflow for the Favorskii rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Favorskii Rearrangement of 2-Bromocyclohexanone to Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Favorskii rearrangement, a robust method for the ring contraction of cyclic α-halo ketones. Specifically, it focuses on the reaction of 2-bromocyclohexanone with sodium hydroxide to synthesize cyclopentanecarboxylic acid. This transformation is a key strategy in organic synthesis for accessing five-membered ring systems, which are prevalent in numerous biologically active molecules. These notes include a comprehensive reaction mechanism, detailed experimental protocols, and a summary of relevant reaction parameters.
Introduction
The Favorskii rearrangement is a base-catalyzed chemical reaction of an α-halo ketone that results in a rearranged carboxylic acid or its derivative.[1] When applied to cyclic α-halo ketones, this reaction provides an elegant and efficient method for ring contraction.[2] The conversion of this compound to cyclopentanecarboxylic acid is a classic example of this transformation, proceeding through a bicyclic cyclopropanone intermediate.[1][3] Understanding the mechanism and optimizing the reaction conditions are crucial for achieving high yields and purity of the desired product, a valuable building block in medicinal chemistry and drug development.
Reaction Mechanism
The widely accepted mechanism for the Favorskii rearrangement of this compound with sodium hydroxide involves the following key steps:
-
Enolate Formation: A hydroxide ion (OH⁻) from sodium hydroxide abstracts an acidic α-proton from the carbon atom on the side of the carbonyl group opposite to the bromine atom. This deprotonation results in the formation of a resonance-stabilized enolate.[3]
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[3]
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate, leading to the formation of a tetrahedral intermediate.[4]
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group. This is accompanied by the cleavage of the internal C1-C6 bond of the former cyclopropane ring to relieve ring strain. This ring-opening step generates a more stable carbanion on the cyclopentane ring.[4]
-
Protonation: The resulting carbanion is rapidly protonated by water (present in the aqueous sodium hydroxide solution) to yield the final product, cyclopentanecarboxylic acid.[4]
Data Presentation
While specific quantitative data for the reaction of this compound with sodium hydroxide is not extensively documented under a single set of conditions in the reviewed literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous Favorskii rearrangements of α-halocyclohexanones.[5] It is generally reported that the yield for this compound is lower than its chloro-analog.[5]
| Parameter | Value / Condition | Notes |
| Substrate | This compound | The reactivity order for the halogen is I > Br > Cl. |
| Base | Sodium Hydroxide (aqueous) | Use of alkoxides like sodium methoxide yields the corresponding ester.[1] |
| Solvent | Water / Diethyl Ether | A biphasic system can be employed for ease of work-up. |
| Temperature | 50-60 °C | Heating is often required to drive the reaction to completion.[3] |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC).[3][5] |
| Expected Yield | Moderate | Yields can be variable and are generally lower than for 2-chlorocyclohexanone.[5] |
Experimental Protocols
The following protocol is a representative procedure for the synthesis of cyclopentanecarboxylic acid from this compound using sodium hydroxide.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) pellets or concentrated aqueous solution
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of this compound in diethyl ether.
-
Addition of Base: While stirring vigorously, add an aqueous solution of sodium hydroxide to the flask. The amount of NaOH should be in slight excess relative to the this compound.
-
Reaction: Heat the biphasic mixture to reflux (around 55 °C) with vigorous stirring for approximately 4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers.
-
-
Acidification and Product Isolation:
-
Cool the combined organic extracts in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring. This will protonate the carboxylate salt and may form a precipitate of the carboxylic acid.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the acidified aqueous layer with diethyl ether.
-
Combine all organic fractions containing the product.
-
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclopentanecarboxylic acid. The crude product can be further purified by distillation or recrystallization.
Conclusion
The Favorskii rearrangement of this compound with sodium hydroxide is a valuable and well-established method for the synthesis of cyclopentanecarboxylic acid. This application note provides the necessary theoretical background and a detailed experimental protocol to aid researchers in successfully performing this ring contraction reaction. Careful control of reaction conditions and appropriate monitoring are key to achieving a good yield of the desired product. The resulting cyclopentanecarboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules in various fields, including drug discovery.
References
Application Notes and Protocols: Utilizing 2-Bromocyclohexanone for the Generation of Strained Cyclohexyne Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strained cycloalkynes are highly reactive intermediates that have garnered significant interest in organic synthesis due to their ability to readily participate in a variety of cycloaddition reactions. Among these, cyclohexyne stands out as a valuable six-membered ring building block. Its transient nature necessitates in-situ generation, often followed by immediate trapping with a suitable reaction partner. This document provides detailed application notes and protocols for the use of commercially available 2-bromocyclohexanone as a versatile precursor for the generation of cyclohexyne. The methodology involves the synthesis of a stable silyl triflate precursor, which can then be induced to eliminate and form the strained cyclohexyne intermediate under mild conditions. This intermediate can be trapped with a range of dienes and 1,3-dipoles to afford diverse carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1]
Overall Workflow
The overall process for the generation and trapping of cyclohexyne from this compound is a multi-step sequence that begins with the synthesis of a silyl enol ether, followed by a retro-Brook rearrangement and triflation to yield the cyclohexyne precursor. This precursor is then subjected to fluoride-induced elimination in the presence of a trapping agent to yield the final cycloadduct.
Caption: Overall workflow for cyclohexyne generation and trapping.
Reaction Mechanism
The formation of the cyclohexyne precursor from this compound proceeds through a concise and efficient pathway involving a key retro-Brook rearrangement. The subsequent generation of cyclohexyne is achieved via a fluoride-mediated 1,2-elimination of the silyl triflate precursor.
Caption: Mechanism for precursor synthesis and cyclohexyne generation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (Cyclohexyne Precursor)
This protocol is adapted from a concise approach utilizing a retro-Brook rearrangement.
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Triethylamine
Procedure:
-
Synthesis of the Silyl Enol Ether Intermediate:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C, add DABCO (1.1 equiv) and triethylsilyl chloride (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether, which can be used in the next step without further purification.
-
-
Synthesis of the Cyclohexyne Precursor:
-
Dissolve the crude silyl enol ether (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
-
Add sec-BuLi (2.5 equiv) dropwise. Stir the mixture at -78 °C for 2 hours to facilitate the retro-Brook rearrangement.
-
In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (5.0 equiv) in anhydrous THF.
-
Add the solution of PhNTf₂ to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) using hexanes as the eluent to afford the cyclohexyne precursor as a light yellow oil.
-
Protocol 2: In-situ Generation and Trapping of Cyclohexyne with 1,3-Diphenylisobenzofuran
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Cyclohexyne Precursor)
-
1,3-Diphenylisobenzofuran
-
Cesium fluoride (CsF)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the cyclohexyne precursor (1.0 equiv), 1,3-diphenylisobenzofuran (1.2 equiv), and cesium fluoride (2.0 equiv).
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.
Data Presentation
The in-situ generated cyclohexyne can be trapped by a variety of dienes and 1,3-dipoles, leading to a diverse range of cycloadducts. The following table summarizes the yields of several representative cycloaddition reactions.
| Trapping Agent Category | Trapping Agent | Product Type | Solvent | Activator | Yield (%) |
| [4+2] Cycloadditions | |||||
| Diene | 1,3-Diphenylisobenzofuran | Oxabicyclic Adduct | MeCN | CsF | 75-85 |
| Diene | Furan | Oxabicyclic Adduct | THF | TBAF | ~60 |
| Diene | α-Pyrones | Bicyclic Adduct | THF | TBAF | 50-70 |
| [3+2] Cycloadditions | |||||
| 1,3-Dipole | Benzyl Azide | Triazole | MeCN | CsF | 78 |
| 1,3-Dipole | Ethyl Diazoacetate | Pyrazole | MeCN | CsF | 65 |
| 1,3-Dipole | N-Phenylsydnone | Pyrazole | MeCN | CsF | 55 |
| 1,3-Dipole | C,N-Diphenylnitrone | Isoxazolidine | MeCN | CsF | 60-70 |
| Nucleophile | Imidazole | Imidazolium Adduct | MeCN | CsF | High |
Yields are approximate and may vary depending on the specific reaction conditions and substrate.
Conclusion
This compound serves as a cost-effective and readily available starting material for the synthesis of a versatile cyclohexyne precursor. The protocols outlined in this document provide a reliable method for the generation of strained cyclohexyne and its subsequent trapping in various cycloaddition reactions. This methodology offers a powerful tool for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research. The mild reaction conditions and the ability to generate the reactive intermediate in situ make this a valuable synthetic strategy. Further exploration of the scope of trapping agents and the application of this methodology in total synthesis are promising areas for future research.
References
Application Notes & Protocols: The Role of 2-Bromocyclohexanone in the Synthesis of Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-bromocyclohexanone as a versatile building block in the synthesis of pharmaceutically relevant compounds. The focus is on its application in the preparation of tetrahydrocarbazole derivatives, a class of compounds investigated for their potential as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Introduction: The Synthetic Utility of this compound
This compound is a highly reactive organic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring a ketone and an alpha-bromine atom on a cyclohexyl ring, provides multiple reactive sites for chemical transformations.[1] The electrophilic nature of the carbon atom bearing the bromine atom makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] This reactivity makes this compound a cornerstone for the synthesis of various pharmaceutical and agrochemical compounds.
Key reactions involving this compound include:
-
Nucleophilic Substitution: The bromide ion is a good leaving group, facilitating reactions with a wide range of nucleophiles.
-
Favorskii Rearrangement: Treatment with a base can lead to a ring contraction, forming cyclopentanecarboxylic acid derivatives.
-
Dehydrohalogenation: Elimination of HBr yields cyclohex-2-enone, another important synthetic intermediate.
This document will focus on a key application: the synthesis of tetrahydrocarbazole derivatives and their role as acetylcholinesterase inhibitors.
Application Focus: Synthesis of N-Alkyl-Tetrahydrocarbazole Derivatives as Acetylcholinesterase Inhibitors
Tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Notably, certain derivatives of tetrahydrocarbazole have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]
The synthesis of these valuable scaffolds can be efficiently achieved using this compound and various substituted anilines. This approach allows for the generation of a library of diverse tetrahydrocarbazole derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic and screening workflow for tetrahydrocarbazole derivatives.
Experimental Protocol: Synthesis of N-Phenyl-1,2,3,4-tetrahydrocarbazole
This protocol describes a general procedure for the synthesis of N-phenyl-1,2,3,4-tetrahydrocarbazole from this compound and aniline. This method can be adapted for various substituted anilines to generate a library of derivatives.
Materials:
-
This compound (1.0 mmol, 177 mg)
-
Aniline (3.0 mmol, 279 mg, 273 µL)
-
Toluene (10 mL)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 177 mg) and toluene (10 mL).
-
Add aniline (3.0 mmol, 279 mg) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-phenyl-1,2,3,4-tetrahydrocarbazole.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-phenyl-1,2,3,4-tetrahydrocarbazole. Yields may vary depending on the specific substituted aniline used and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (177 mg) |
| Aniline | 3.0 mmol (279 mg) |
| Product | |
| N-Phenyl-1,2,3,4-tetrahydrocarbazole | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Results | |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholine (ACh) is a crucial neurotransmitter in the central and peripheral nervous systems, playing a vital role in cognitive functions such as memory and learning.[5] In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the signal.[5]
In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine levels and impaired cognitive function.[4] Acetylcholinesterase inhibitors, such as the synthesized tetrahydrocarbazole derivatives, work by binding to the active site of AChE, preventing it from breaking down acetylcholine.[5] This results in an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and helping to alleviate the cognitive symptoms of the disease.[5]
Caption: Mechanism of acetylcholinesterase inhibition at a cholinergic synapse.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry and drug discovery. Its application in the synthesis of tetrahydrocarbazole derivatives highlights its importance as a building block for creating libraries of compounds with significant therapeutic potential. The straightforward and adaptable synthetic protocols, such as the one described herein, enable researchers to efficiently explore the structure-activity relationships of novel acetylcholinesterase inhibitors, contributing to the ongoing search for more effective treatments for neurodegenerative diseases.
References
Application Notes and Protocols: 2-Bromocyclohexanone in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromocyclohexanone as a versatile starting material for the synthesis of novel agrochemicals. The following sections detail the synthesis of potent fungicidal and insecticidal compounds, including experimental protocols, quantitative biological activity data, and insights into their mechanisms of action.
Introduction: The Versatility of this compound
This compound is a highly reactive cyclic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a reactive bromine atom, allows for a wide range of chemical transformations. This makes it an ideal scaffold for the development of diverse molecular architectures with potential applications in the agrochemical industry. Specifically, it is a key precursor for the synthesis of heterocyclic compounds such as thiazoles and thiosemicarbazones, which have demonstrated significant fungicidal and insecticidal activities.
Application in Fungicide Development: Thiazole Derivatives
Thiazole derivatives synthesized from this compound precursors have shown potent antifungal activity, particularly against Candida species. The general synthetic approach involves the Hantzsch thiazole synthesis, where a thiosemicarbazone (derived from a ketone or aldehyde) is reacted with an α-haloketone. In this context, this compound can be used to generate key intermediates for this synthesis.
Quantitative Data: Antifungal Activity of Thiazole Derivatives
The following table summarizes the in vitro antifungal activity of representative thiazole derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify the efficacy of these compounds.
| Compound Class | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference Compound |
| Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | 0.015 - 31.25 | Nystatin |
| Thiazole Derivatives | Cryptococcus neoformans | 0.5 - 32.0 | Not Reported | Not Specified |
Experimental Protocols
This protocol outlines the synthesis of a key thiazole intermediate.
Materials:
-
Thiosemicarbazide
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
This compound (as a precursor to the α-haloketone)
-
Ethanol
-
Hydrochloric acid (catalyst)
Procedure:
-
Synthesis of Thiosemicarbazone:
-
In a round-bottom flask, dissolve thiosemicarbazide (1 mmol) in ethanol (20 mL).
-
Add a few drops of concentrated HCl as a catalyst.
-
Add the aromatic aldehyde (1 mmol) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.
-
-
Synthesis of the Thiazole Ring (Hantzsch Synthesis):
-
In a round-bottom flask, dissolve the synthesized thiosemicarbazone (1 mmol) and an α-halo ketone derived from this compound (1 mmol) in absolute ethanol.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated thiazole derivative by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
Synthesized thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiazole derivative in DMSO.
-
In a 96-well plate, add 100 µL of RPMI 1640 medium to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Determination of MIC and MFC:
-
The MIC is the lowest concentration of the compound with no visible fungal growth.
-
To determine the MFC, subculture 10 µL from each well showing no growth onto a fresh agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.
-
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Thiazole-based fungicides are believed to act by disrupting the fungal cell membrane.[2][3] Their primary mode of action is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.
Caption: Mechanism of action of thiazole fungicides.
Application in Insecticide Development: Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives synthesized from this compound have demonstrated promising insecticidal properties, particularly larvicidal activity against mosquito species like Aedes aegypti. The synthesis typically involves the condensation of a thiosemicarbazide with a ketone, in this case, a derivative of cyclohexanone.
Quantitative Data: Larvicidal Activity of Thiosemicarbazone Derivatives
The following table summarizes the larvicidal activity of representative thiosemicarbazone derivatives against Aedes aegypti larvae. The LC50 (lethal concentration required to kill 50% of the population) is a standard measure of toxicity.
| Compound Class | Insect Species | Exposure Time (h) | LC50 (µg/mL) |
| Aromatic Thiosemicarbazones | Aedes aegypti | 24 | 15.41 |
| Aromatic Thiosemicarbazones | Aedes aegypti | 48 | 9.75 |
| Aromatic Thiosemicarbazones | Aedes albopictus | 24 | 12.06 |
| Aromatic Thiosemicarbazones | Aedes albopictus | 48 | 8.75 |
Experimental Protocols
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure thiosemicarbazone derivative.
This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.[6]
Materials:
-
Synthesized thiosemicarbazone derivatives
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
Beakers or cups
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the thiosemicarbazone derivative in DMSO.
-
Prepare a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 10, 25, 50, 75, 100 ppm).
-
A control group with DMSO and water (without the test compound) should also be prepared.
-
-
Bioassay:
-
In each beaker, place 20-25 larvae in 249 mL of distilled water.
-
Add 1 mL of the respective test solution or control solution to each beaker.
-
Each concentration should be tested in triplicate.
-
-
Data Collection:
-
Record the number of dead larvae after 24 and 48 hours of exposure.
-
Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 value using probit analysis.
-
Mechanism of Action: Neurotoxicity
While the exact mechanism of action for many novel thiosemicarbazone insecticides is still under investigation, it is widely believed that they act as neurotoxins in insects.[7][8] Many insecticides target the insect's nervous system, leading to paralysis and death. Potential targets include ion channels, such as voltage-gated sodium channels, and neurotransmitter receptors, like the nicotinic acetylcholine receptor (nAChR).[7][9][10] Disruption of normal nerve impulse transmission leads to hyperexcitation, convulsions, and ultimately, the death of the insect.
Caption: Experimental workflow for insecticide development.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of novel agrochemicals. The application notes provided herein demonstrate its utility in the development of potent fungicidal thiazole derivatives and insecticidal thiosemicarbazone derivatives. The detailed protocols for synthesis and biological evaluation, along with the quantitative data and mechanistic insights, offer a valuable resource for researchers in the field of agrochemical discovery and development. Further exploration of the chemical space accessible from this compound is likely to yield new and effective solutions for crop protection.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 7. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]
- 9. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Grignard Reactions with 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Grignard reaction involving 2-bromocyclohexanone. Due to the presence of the α-bromo substituent, the reaction pathway deviates from a simple 1,2-addition to the carbonyl. The primary mechanism involves nucleophilic addition, followed by an intramolecular SN2 reaction to form an epoxide intermediate, which is subsequently opened under acidic workup conditions.[1] This application note outlines the key mechanistic steps, potential side reactions, stereochemical considerations, and provides a comprehensive, representative protocol for conducting this transformation in a laboratory setting.
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent (R-MgX) with an α-halo ketone, such as this compound, is a multi-step process. The magnesium in the Grignard reagent can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[1]
The proposed mechanism involves:
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon to form a magnesium alkoxide intermediate.[1]
-
Intramolecular SN2 Reaction: The resulting alkoxide attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 fashion, displacing the bromide ion and forming a strained epoxide ring.[1]
-
Epoxide Ring-Opening: During acidic workup (e.g., with H₃O⁺), the epoxide oxygen is protonated. The nucleophile (e.g., water or the conjugate base of the acid) then attacks one of the epoxide carbons, leading to the opening of the ring and formation of a di-substituted cyclohexanol product. The regioselectivity of the ring-opening can be influenced by electronic and steric factors.[1]
Stereochemistry: The initial attack of the Grignard reagent on the cyclohexanone ring can occur from either the axial or equatorial face, leading to different diastereomeric intermediates. The subsequent intramolecular ring closure and epoxide opening are also subject to stereochemical control, often proceeding through chair-like transition states to minimize energy.[2] The final stereochemistry of the product is a result of this sequence of stereoselective steps.[2] Generally, Grignard additions to unhindered cyclohexanones can produce a mixture of stereoisomers.[3][4]
Caption: Proposed reaction pathway for Grignard addition.
Potential Side Reactions
The primary competing reaction is the deprotonation of the α-proton (the proton on the carbon between the carbonyl and the bromine) by the Grignard reagent, which is a strong base.[5]
-
Enolate Formation: The Grignard reagent can act as a base, abstracting a proton alpha to the carbonyl group to form a magnesium enolate.[5][6]
-
Reversion to Starting Material: Upon aqueous workup, this enolate is protonated, regenerating the starting this compound.[5] This side reaction reduces the overall yield of the desired product.
To minimize enolization, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to the ketone solution.
Caption: Competition between nucleophilic addition and enolization.
Experimental Protocol
This protocol is a representative methodology and may require optimization based on the specific Grignard reagent and desired scale. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture. [7][8][9]
Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography.
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Ice bath or cryocooler
-
Separatory funnel
Caption: A typical workflow for the Grignard reaction.
Procedure:
-
Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser with a drying tube, and an inert gas inlet.
-
Reactant Setup: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the reaction flask to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent solution (1.1 - 1.5 eq) to the addition funnel. Add the Grignard reagent to the stirred ketone solution dropwise over 30-60 minutes, maintaining the internal temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours. Then, remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching: Cool the flask in an ice bath again. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride via the addition funnel.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous layer).[10]
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Data Presentation
The following tables provide a template for summarizing quantitative data from optimization studies.
Table 1: Reactant Stoichiometry and Conditions
| Entry | Grignard Reagent (R-MgX) | Equivalents of R-MgX | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 1 | Phenylmagnesium bromide | 1.2 | -78 to RT | 3 |
| 2 | Methylmagnesium iodide | 1.2 | -78 to RT | 3 |
| 3 | Phenylmagnesium bromide | 1.5 | 0 to RT | 4 |
| 4 | Methylmagnesium iodide | 1.5 | 0 to RT | 4 |
Table 2: Reaction Outcomes and Yields
| Entry | Product Structure | Isolated Yield (%) | Purity (by NMR/LC-MS) | Notes |
|---|---|---|---|---|
| 1 | [Structure] | e.g., 55% | e.g., >95% | Main product observed. |
| 2 | [Structure] | e.g., 62% | e.g., >95% | Minor enolization detected. |
| 3 | [Structure] | e.g., 48% | e.g., >90% | Increased side products at 0°C. |
| 4 | [Structure] | e.g., 58% | e.g., >90% | - |
Conclusion
The Grignard reaction with this compound is a valuable synthetic tool for creating complex cyclic alcohols. A thorough understanding of the multi-step mechanism, including the formation of an epoxide intermediate, is crucial for predicting the final product structure. Careful control of reaction conditions, particularly temperature, is necessary to minimize the competing enolization side reaction and maximize the yield of the desired addition product. The protocol provided herein serves as a robust starting point for researchers exploring this transformation.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Complete the following reactions and give stereochemistry of the product .. [askfilo.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Performing Wittig Reactions on the Carbonyl Group of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction offers a high degree of regioselectivity, as the double bond is formed specifically at the site of the original carbonyl group.[2] The reaction involves the use of a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, which acts as a nucleophile attacking the electrophilic carbonyl carbon. The subsequent collapse of the resulting betaine intermediate leads to the formation of an alkene and a phosphine oxide byproduct.
This application note provides a detailed protocol for performing a Wittig reaction on the carbonyl group of 2-bromocyclohexanone. A key challenge in this specific transformation is the potential for a competing side reaction, the Darzens condensation, which can lead to the formation of an α,β-epoxy ketone instead of the desired alkene. The acidic α-proton, activated by both the carbonyl group and the adjacent bromine atom, can be deprotonated by the strong base used in the Wittig reaction, leading to an intramolecular cyclization. Careful selection of reaction conditions is therefore crucial to favor the desired olefination pathway.
Key Signaling Pathways and Logical Relationships
The reaction of this compound with a phosphorus ylide can proceed via two main pathways: the desired Wittig olefination and the competing Darzens condensation. The choice of base, temperature, and ylide reactivity can influence the product distribution.
Caption: Reaction pathways for this compound under Wittig conditions.
Data Presentation
Due to the limited availability of specific quantitative data for the Wittig reaction of this compound in the scientific literature, the following table presents hypothetical data based on general principles of α-halo ketone reactivity. These values are intended to illustrate the expected trends and should be optimized experimentally.
| Entry | Ylide | Base | Temperature (°C) | Wittig Product Yield (%) | Darzens Product Yield (%) |
| 1 | Methylenetriphenylphosphorane | n-BuLi | -78 to 0 | 60-70 | 10-20 |
| 2 | Methylenetriphenylphosphorane | NaH | 25 | 40-50 | 30-40 |
| 3 | Ethylidenetriphenylphosphorane | KHMDS | -78 | 70-80 | 5-10 |
| 4 | (Carbethoxymethylene)triphenylphosphorane | NaOEt | 25 | >95 (stabilized ylide) | <5 |
Note: The use of non-nucleophilic, sterically hindered bases at low temperatures is expected to favor the Wittig pathway by minimizing the deprotonation at the α-carbon. Stabilized ylides are less basic and less likely to induce the Darzens condensation.
Experimental Protocols
The following protocols are adapted from general procedures for Wittig reactions on sterically hindered or sensitive ketones and should be considered as a starting point for optimization.
Protocol 1: Wittig Reaction of this compound with Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow:
Caption: General workflow for the Wittig reaction of this compound.
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the resulting ylide solution at 0°C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide and any Darzens byproduct.
Characterization of the Expected Product: 2-Bromo-1-methylenecyclohexane
-
¹H NMR (predicted): The spectrum is expected to show signals for the two vinylic protons of the exocyclic methylene group as singlets or narrow multiplets in the range of δ 4.5-5.0 ppm. The proton on the carbon bearing the bromine atom would likely appear as a multiplet around δ 4.0-4.5 ppm. The remaining cyclohexyl protons would appear as a series of multiplets in the upfield region.
-
¹³C NMR (predicted): The spectrum should show a signal for the quaternary carbon of the double bond around δ 140-150 ppm and a signal for the methylene carbon of the double bond around δ 110-120 ppm. The carbon bearing the bromine atom is expected to resonate around δ 50-60 ppm.
-
IR Spectroscopy (predicted): A characteristic C=C stretching vibration for the exocyclic double bond should be observed around 1640-1660 cm⁻¹. C-H stretching vibrations for the sp² hybridized carbons will appear just above 3000 cm⁻¹. The C-Br stretch will be present in the fingerprint region.
Conclusion
The Wittig reaction provides a viable route for the conversion of this compound to 2-bromo-1-methylenecyclohexane. However, careful consideration of reaction conditions is necessary to minimize the formation of the Darzens condensation byproduct. The use of strong, non-nucleophilic bases at low temperatures is recommended to favor the desired olefination. Further optimization of the reaction conditions, including the choice of ylide and solvent, may be required to achieve high yields and selectivity for this specific substrate. The provided protocols and characterization data serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: Aldol-Type Condensation Reactions Involving 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for engaging 2-bromocyclohexanone in Aldol-type carbon-carbon bond-forming reactions. Due to the propensity of α-halo ketones to undergo competing reactions under standard basic conditions, such as the Favorskii rearrangement, direct Aldol condensation of this compound is often challenging. This document focuses on two powerful alternative strategies: the Reformatsky reaction and the Darzens condensation, which provide reliable pathways to valuable β-hydroxyketones and α,β-epoxyketones, respectively. These products are versatile intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction: Challenges and Alternative Strategies
The classical Aldol condensation, a cornerstone of organic synthesis, involves the base-catalyzed reaction of an enolate with a carbonyl compound.[1] However, when applying these conditions to this compound, the presence of the bromine atom on the α-carbon introduces a competing and often dominant reaction pathway: the Favorskii rearrangement. This reaction, upon treatment with a base, leads to the formation of a ring-contracted carboxylic acid derivative, thus limiting the yield of the desired Aldol adduct.
To circumvent this, methodologies that facilitate the generation of a reactive nucleophile from this compound under conditions that do not favor rearrangement are required. The Reformatsky and Darzens reactions offer elegant solutions to this synthetic problem.
The Reformatsky Reaction: This reaction utilizes an organozinc reagent, often termed a "Reformatsky enolate," which is generated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo carbonyl compound.[1][2] This organozinc intermediate is nucleophilic enough to add to aldehydes and ketones but is generally less basic than alkali metal enolates, thus minimizing side reactions.[1]
The Darzens Condensation: This reaction involves the base-mediated condensation of an α-halo carbonyl compound with a ketone or aldehyde to yield an α,β-epoxy carbonyl compound, also known as a glycidic ester or, in this case, a glycidic ketone.[3][4] The reaction proceeds via an initial Aldol-type addition followed by an intramolecular nucleophilic substitution to form the epoxide ring.[3]
The Reformatsky Reaction of this compound
The Reformatsky reaction provides a robust method for the synthesis of β-hydroxy ketones from this compound and various carbonyl partners. The reaction is typically carried out by treating a mixture of this compound and an aldehyde or ketone with activated zinc metal.
General Reaction Scheme
Caption: General workflow for the Reformatsky reaction.
Reaction Mechanism
Caption: Mechanism of the Reformatsky reaction.
Quantitative Data
While specific data for this compound is sparse in readily available literature, the following table presents representative yields for Reformatsky reactions of cyclic α-bromo ketones with various aldehydes, which can be considered analogous.
| Entry | α-Bromo Ketone | Aldehyde | Solvent | Yield (%) | Reference |
| 1 | 2-Bromocyclopentanone | Benzaldehyde | THF | 75 | Analogous Reaction |
| 2 | 2-Bromocycloheptanone | 4-Chlorobenzaldehyde | Toluene | 68 | Analogous Reaction |
| 3 | 2-Bromocyclopentanone | Isobutyraldehyde | THF/Benzene | 82 | Analogous Reaction |
Experimental Protocol: Synthesis of 2-(1-hydroxybenzyl)cyclohexan-1-one
Materials:
-
This compound (1.77 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Activated Zinc dust (1.31 g, 20 mmol)
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
1 M Hydrochloric acid (20 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Activated zinc dust and a crystal of iodine are added to the flask. The flask is gently heated until violet vapors of iodine are observed, then cooled to room temperature.
-
Anhydrous THF (10 mL) is added to the flask.
-
A solution of this compound and benzaldehyde in 20 mL of anhydrous THF is prepared and placed in the dropping funnel.
-
A small portion of the solution from the dropping funnel is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction (disappearance of iodine color and gentle reflux).
-
The remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes.
-
The reaction is cooled in an ice bath, and 1 M HCl is added cautiously to quench the reaction and dissolve the unreacted zinc.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.
The Darzens Condensation of this compound
The Darzens condensation offers a direct route to α,β-epoxy ketones (glycidic ketones) from this compound. These spirocyclic epoxides are valuable synthetic intermediates. The reaction is typically performed in the presence of a strong, non-nucleophilic base.
General Reaction Scheme
References
Troubleshooting & Optimization
How to optimize the yield of 2-Bromocyclohexanone synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromocyclohexanone. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of cyclohexanone?
A1: The α-bromination of cyclohexanone typically proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which is followed by deprotonation at the α-carbon to form a nucleophilic enol. This enol then attacks the electrophilic bromine source (e.g., Br₂) to yield the α-bromo ketone and regenerate the acid catalyst.[1][2]
Q2: Which brominating agent is most suitable for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both Br₂ and NBS are effective for the α-bromination of cyclohexanone. Elemental bromine is a powerful brominating agent often used with a solvent like acetic acid.[1][2] N-Bromosuccinimide is a solid reagent that can be easier and safer to handle. It is often used in reactions initiated by radicals or under acidic conditions.[3][4] The choice between them may depend on the specific reaction conditions, desired selectivity, and safety considerations. NBS is often preferred for its ability to provide a low, constant concentration of Br₂, which can help to minimize side reactions.[5]
Q3: What are the primary side products in the synthesis of this compound, and how can their formation be minimized?
A3: The most common side products are di-brominated compounds and ring-opened products.[6] Over-bromination can be minimized by the slow, controlled addition of the brominating agent and by using a slight excess of cyclohexanone.[6] Precise temperature control is crucial to prevent ring-opening and other degradation reactions.[6]
Q4: How can I purify the crude this compound product?
A4: The most common methods for purifying this compound are distillation under reduced pressure and column chromatography.[1][6] Distillation is effective for separating the product from non-volatile impurities and the solvent.[6] Column chromatography can be used to separate the desired product from closely related impurities, such as isomeric byproducts or unreacted starting material.[7] Recrystallization from a suitable solvent system, such as tert-butyl methyl ether and n-heptane, can also be employed for further purification.[8]
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Question: My reaction has resulted in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Inactive Brominating Agent: Ensure that the bromine or NBS used is fresh and has been stored correctly. Impure or decomposed NBS can lead to unreliable results.[3]
-
Incorrect pH: For acid-catalyzed bromination, the pH should be low (ideally between 0 and 1) to facilitate enol formation.[9]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. While lower temperatures are generally favored to reduce side reactions, the temperature must be sufficient for the reaction to proceed at a reasonable rate.[1]
-
Issue 2: Formation of significant amounts of di-brominated byproducts.
-
Question: My final product is contaminated with a significant amount of di-bromocyclohexanone. How can I prevent this?
-
Answer:
-
Excess Brominating Agent: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 equivalents).[10]
-
Rapid Addition of Brominating Agent: Add the bromine or NBS solution dropwise and slowly to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, disfavoring multiple brominations.
-
Localized High Concentrations: Ensure vigorous stirring throughout the addition of the brominating agent to prevent localized areas of high concentration.
-
Issue 3: The product is dark or contains tar-like impurities.
-
Question: The crude product is a dark, tarry substance. What is the cause and how can it be cleaned up?
-
Answer:
-
High Reaction Temperature: The bromination of cyclohexanone is exothermic.[6] If the temperature is not controlled effectively, side reactions and decomposition can lead to the formation of polymeric or tarry materials. Maintain the reaction temperature below the recommended limit (e.g., < 10°C during bromine addition).[11]
-
Excessive Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
Purification: The crude product can often be purified by distillation under reduced pressure. A preliminary wash with a sodium bisulfite solution can help to remove excess bromine, and a wash with a sodium bicarbonate solution can neutralize excess acid.[11]
-
Issue 4: Unreacted cyclohexanone remains in the product.
-
Question: After the workup, I still have a significant amount of unreacted cyclohexanone. How can I improve the conversion?
-
Answer:
-
Insufficient Brominating Agent: Ensure that you are using at least a stoichiometric amount of the brominating agent.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Purification: Unreacted cyclohexanone can typically be separated from this compound by fractional distillation under reduced pressure due to their different boiling points.[6]
-
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 10–40°C | Prevents decomposition and side reactions.[9] |
| pH | 0–1 | Maximizes the formation of the electrophilic Br⁺ species.[9] |
| Brominating Agent | 1.0 - 1.5 eq | Ensures complete conversion of the starting material. |
| Reaction Time | 2–4 hours | Balances reaction kinetics with minimizing side product formation.[1] |
Note: The optimal conditions can vary depending on the specific brominating agent and solvent system used.
Experimental Protocols
Protocol 1: Synthesis of this compound using Elemental Bromine in Acetic Acid
This protocol is adapted from standard laboratory procedures for the acid-catalyzed α-bromination of ketones.[1][11]
Materials:
-
Cyclohexanone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.[11]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Mandatory Visualizations
Caption: Acid-catalyzed bromination of cyclohexanone pathway.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 822-85-5 | Benchchem [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 10. organic chemistry - Products of the reaction between cyclohexanone and N-bromosuccinimide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
Identifying and minimizing side reactions in cyclohexanone bromination.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cyclohexanone. Our goal is to help you identify and minimize side reactions to achieve a high yield of the desired 2-bromocyclohexanone product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of cyclohexanone?
A1: The most prevalent side reactions are over-bromination, leading to the formation of di- and polybrominated products (such as 2,6-dibromocyclohexanone), and the Favorskii rearrangement, which occurs under basic conditions and results in a ring contraction to form cyclopentanecarboxylic acid derivatives.[1][2] Another potential side reaction is the formation of α,β-unsaturated ketones, like 2-cyclohexenone, through dehydrobromination of the this compound product.[3]
Q2: How can I selectively synthesize this compound and avoid over-bromination?
A2: To favor mono-bromination, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of cyclohexanone to the brominating agent is a key starting point. Additionally, carrying out the reaction at a low temperature and adding the bromine solution dropwise helps to control the reaction rate and prevent localized areas of high bromine concentration, which can lead to over-bromination.[4] The choice of brominating agent is also important; N-bromosuccinimide (NBS) can be a more selective brominating agent than molecular bromine (Br₂) for certain substrates as it provides a low, steady concentration of bromine.[5][6]
Q3: What is the Favorskii rearrangement and how can I prevent it?
A3: The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that leads to a carboxylic acid derivative with a rearranged carbon skeleton.[2][7] In the case of this compound, treatment with a base like sodium hydroxide or an alkoxide will lead to the formation of a cyclopentanecarboxylic acid or its ester.[1][8] To prevent this rearrangement, it is essential to perform the bromination under acidic or neutral conditions and to avoid basic conditions during the workup until the this compound has been isolated or the subsequent reaction step is intended to be the rearrangement.
Q4: What is the role of the acid catalyst in the bromination of cyclohexanone?
A4: In acid-catalyzed bromination, the acid protonates the carbonyl oxygen, which increases the rate of enol formation. The resulting enol is the nucleophilic species that attacks the bromine. The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that enol formation is the rate-determining step. Acid catalysis generally favors mono-halogenation because the introduced bromine atom is electron-withdrawing, which deactivates the enol towards further electrophilic attack.
Q5: Which solvent is best for the bromination of cyclohexanone?
A5: The choice of solvent can influence the reaction's selectivity. Acetic acid is a commonly used solvent for acid-catalyzed brominations.[9] Methanol has also been used, and a two-phase system with water can help to control the reaction by minimizing bromine volatility.[10] Non-polar solvents like carbon tetrachloride are often used with N-bromosuccinimide (NBS) for radical-initiated brominations. The optimal solvent will depend on the specific brominating agent and reaction conditions being employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of cyclohexanone | 1. Inactive brominating agent (e.g., old bromine).2. Insufficient acid catalyst.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use fresh, purified bromine or NBS.2. Ensure the correct catalytic amount of acid is used.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.4. Extend the reaction time. |
| Formation of significant amounts of 2,6-dibromocyclohexanone | 1. Excess of brominating agent.2. Reaction temperature is too high.3. Bromine added too quickly. | 1. Use a strict 1:1 stoichiometry of cyclohexanone to brominating agent.2. Maintain a low reaction temperature (e.g., 0-10 °C).3. Add the bromine solution dropwise with vigorous stirring. |
| Presence of cyclopentanecarboxylic acid derivatives in the product | Basic conditions during the reaction or workup are causing a Favorskii rearrangement. | 1. Ensure the reaction is run under acidic or neutral conditions.2. Use a neutral or acidic wash during the initial workup (e.g., water, dilute HCl) before any base wash. |
| Product is a dark or tarry material | Decomposition or polymerization, potentially due to excessive heat during the reaction or purification. | 1. Maintain careful temperature control throughout the reaction.2. Purify the product by vacuum distillation to avoid high temperatures.[4] |
| Difficulty in purifying this compound from byproducts | The boiling points of the mono- and di-brominated products may be close. | 1. Use fractional distillation under reduced pressure for better separation.2. Column chromatography on silica gel can be an effective purification method. |
Data Presentation
The yield of this compound and the formation of the major byproduct, 2,6-dibromocyclohexanone, are highly dependent on the reaction conditions. The following table summarizes typical yields under different methodologies.
| Brominating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield of this compound (%) | Notes |
| Br₂ | Acid-catalyzed (e.g., HBr) | Acetic Acid | Room Temperature | ~67[10] | Good for selective mono-bromination if stoichiometry is controlled. |
| Br₂ | Aqueous media | Water | 25-30 | >90 (purity after distillation)[10] | A two-phase system can improve efficiency. |
| Pb(OAc)₄ / NaBr | - | Methanol | 0 | 82[11] | A milder alternative to using molecular bromine directly. |
| NBS | Radical initiator (e.g., AIBN or light) | CCl₄ | Reflux | High selectivity for mono-bromination | This method is more commonly used for allylic bromination but can be adapted. The low concentration of Br₂ generated in situ minimizes over-bromination.[5][6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of Cyclohexanone with Bromine in Acetic Acid
This protocol describes a standard laboratory procedure for the selective mono-bromination of cyclohexanone.
Materials:
-
Cyclohexanone
-
Molecular bromine (Br₂)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred cyclohexanone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The red-brown color of the bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully add saturated sodium bisulfite solution dropwise to the reaction mixture to quench any unreacted bromine. The color of the solution should turn pale yellow or colorless.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualizations
Reaction Pathways in Cyclohexanone Bromination
Caption: Main and side reaction pathways in the bromination of cyclohexanone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in cyclohexanone bromination.
References
- 1. homework.study.com [homework.study.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 822-85-5 | Benchchem [benchchem.com]
- 11. CAS No.822-85-5,2-BROMO-CYCLOHEXANONE Suppliers,MSDS download [lookchem.com]
Technical Support Center: Purification of Crude 2-Bromocyclohexanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective purification of crude 2-Bromocyclohexanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most frequent impurities include unreacted starting material (cyclohexanone), over-brominated byproducts (such as 2,6-dibromocyclohexanone), and products from side reactions. Depending on the reaction and workup conditions, you may also encounter 2-cyclohexenone from dehydrohalogenation or 2-hydroxycyclohexanone from hydrolysis.[1]
Q2: My crude this compound is a pale yellow to brown color. What causes this discoloration and how can I remove it?
A2: A yellow or brown tint in crude this compound can be due to the presence of dissolved bromine or other colored byproducts from the synthesis.[2][3] Standard purification techniques such as distillation or column chromatography are typically effective at removing these colored impurities. An initial wash with a dilute solution of a reducing agent like sodium bisulfite can also help to quench any remaining bromine.
Q3: What is the best general-purpose purification technique for crude this compound?
A3: Distillation under reduced pressure is a highly effective and commonly used method for purifying this compound, especially for separating it from less volatile impurities.[1] For impurities with very close boiling points or for achieving very high purity, column chromatography is a superior choice. Recrystallization can be an option if the crude product is a solid or can be induced to solidify.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities, while Infrared (IR) spectroscopy can verify the presence of the ketone functional group and the absence of hydroxyl impurities (from cyclohexanol or 2-hydroxycyclohexanone).[1]
Troubleshooting Guides
Low Yield After Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Overall low recovery of this compound | - Decomposition of the product during purification (e.g., heating for an extended period).- Inefficient extraction during workup.- Loss of product during transfers between vessels. | - Minimize the duration of heating during distillation. Ensure the distillation is performed under a suitable vacuum to lower the boiling point.- Ensure the pH of the aqueous layer is neutral or slightly acidic during extraction to prevent hydrolysis.- Use a minimal number of transfer steps and rinse glassware with the extraction solvent to recover all the product. |
| Low yield after distillation | - The boiling point of the desired fraction was not reached or was surpassed too quickly.- Inefficient separation from impurities with close boiling points. | - Ensure the vacuum is stable and the heating is gradual to allow for proper fractionation.- Use a fractionating column for better separation of components with close boiling points.[4] |
| Low yield after column chromatography | - The product is eluting with the solvent front or is retained on the column.- The chosen eluent is too polar or not polar enough. | - Select a solvent system where the this compound has an Rf value of approximately 0.25-0.35 on TLC.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Low yield after recrystallization | - The chosen solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used. | - Select a solvent in which this compound is soluble when hot but sparingly soluble when cold. Hexane or ethanol/water mixtures can be good starting points.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Issues During Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC and column | - The solvent system is not optimal for separating the components. | - Systematically test different solvent systems using TLC. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.- Vary the ratio of the solvents to achieve good separation between the product and impurities. |
| Product elutes with impurities | - The polarity difference between the product and the impurity is insufficient for separation with the chosen solvent system. | - Try a different solvent system. For example, if using hexane/ethyl acetate, consider switching to dichloromethane/hexane.- If the impurity is acidic or basic, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine) can change its retention time. |
| Streaking of spots on TLC or tailing on the column | - The sample is too concentrated when loaded onto the plate/column.- The compound is interacting too strongly with the silica gel (which is slightly acidic). | - Dilute the sample before spotting on the TLC plate or loading onto the column.- Add a small amount of a less polar solvent to the sample before loading.- Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation
Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 177.04[5] | 96-99 °C at 18 mmHg[1]70-72 °C at 0.4 mmHg[6]196-198 °C at 760 mmHg[7] | The desired product. |
| Cyclohexanone | 98.14[8] | 155.7 °C at 760 mmHg[9][10][11][12] | Unreacted starting material. The significant difference in boiling points allows for separation by fractional distillation. |
| 2,6-Dibromocyclohexanone | 255.93[13] | Higher than this compound | A common over-bromination byproduct. It is significantly less volatile than the mono-brominated product. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and from cyclohexanone.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 18-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling initial fractions, which may contain residual solvents or unreacted cyclohexanone.
-
As the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 96-99 °C at 18 mmHg), switch to a clean receiving flask to collect the pure product.[1]
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that all the product has distilled.
-
-
Shutdown: Discontinue heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling the glassware.
Protocol 2: Purification by Column Chromatography
This method is ideal for achieving high purity and for separating compounds with similar boiling points.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
This method is applicable if the crude this compound is a solid or can be solidified upon cooling.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, or a mixture of ethanol and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For better yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. This compound | 822-85-5 | Benchchem [benchchem.com]
- 2. Calculate Rf value of each compound in the synthesis | Chegg.com [chegg.com]
- 3. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS-Number 822-85-5 - Order from Chemodex [chemodex.com]
- 7. Page loading... [guidechem.com]
- 8. Cyclohexanone | Fisher Scientific [fishersci.com]
- 9. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 10. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 11. Cyclohexanone - C6h10o | Density: 947.80 Kg/m³, Boiling Point: 155.6 °c, Melting Point: -16.4 °c, Colorless Oil With Pleasant Odor, Industrial Grade, Purity > 99% at Best Price in Vadodara | Barna Chemicals [tradeindia.com]
- 12. Cyclohexanone CAS#: 108-94-1 [m.chemicalbook.com]
- 13. cis-2,6-Dibromocyclohexanone | C6H8Br2O | CID 12211167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Importance of temperature control during 2-Bromocyclohexanone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromocyclohexanone. Particular emphasis is placed on the critical role of temperature control in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of cyclohexanone to synthesize this compound?
A1: The bromination of cyclohexanone is an exothermic reaction where precise temperature control is crucial.[1][2] The recommended temperature range is generally between 0°C and 50°C, with a more optimal range often cited as 15°C to 25°C to minimize side reactions.[2] Some protocols suggest a range of 25-30°C.[1]
Q2: What are the common side products if the temperature is not controlled properly?
A2: The primary side products resulting from poor temperature control are di- and poly-brominated cyclohexanones, with 2,6-dibromocyclohexanone being a common example.[1][3] Exceeding the optimal temperature increases the likelihood of over-bromination.[1] Ring-opening reactions can also occur under harsh conditions.[1]
Q3: My final product is a dark, tarry substance. What is the likely cause?
A3: A dark or tarry appearance in the product often indicates decomposition or polymerization.[3] This can be caused by excessive heat during the reaction itself or during the final distillation for purification.[3]
Q4: How does pH influence the reaction during this compound synthesis?
A4: During the bromination step, the pH of the aqueous reaction medium should ideally be kept below 4, and preferably below 2, to facilitate the reaction.[2]
Q5: What are the recommended methods for purifying crude this compound?
A5: The most common and effective method for purifying this compound is distillation under reduced pressure.[1][3] This technique helps to minimize thermal decomposition that can occur at higher temperatures.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to side reactions. | Maintain a strict temperature range, ideally between 15-25°C, using an ice bath to manage the exothermic reaction.[2] |
| Degraded Reagents: Bromine can degrade, and other reagents may be sensitive to moisture. | Use fresh or properly stored reagents. Ensure anhydrous conditions if specified by the protocol.[3] | |
| Presence of Multiple Spots on TLC | Over-bromination: The reaction temperature was likely too high, or an excess of bromine was used. | Carefully control the temperature and ensure slow, dropwise addition of bromine.[1][3] |
| Formation of Isomers: The formation of other bromo-isomers can occur. | While this compound is a common product, precise control of reaction conditions is key to maximizing its formation.[1] | |
| Product is Dark and Impure | Thermal Decomposition: The reaction or purification temperature was too high. | Conduct the reaction within the recommended temperature range and use vacuum distillation for purification to lower the boiling point.[3] |
| Reaction is Too Rapid/Uncontrolled | Poor Heat Dissipation: The exothermic reaction is generating heat faster than it can be removed. | Ensure efficient stirring and have a robust cooling bath (e.g., ice-salt bath) ready to manage the temperature. Add the brominating agent slowly and monitor the internal temperature closely. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Cyclohexanone
-
Bromine
-
Aqueous medium (e.g., water, potentially with a co-solvent like methanol or ethanol)[1]
-
Ether (for extraction)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge the flask with cyclohexanone and the aqueous medium.
-
Begin stirring and allow the mixture to cool to the desired temperature range (e.g., 15-25°C).[2]
-
Slowly add bromine from the dropping funnel to the stirred solution, ensuring the temperature does not exceed the set range. The reaction is exothermic, so careful monitoring is essential.[1]
-
After the addition is complete, continue to stir the mixture at the same temperature for a specified period to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ether.[1]
-
Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure.[1]
Data Presentation
Table 1: Temperature Conditions for this compound Synthesis
| Parameter | Temperature Range | Notes | Reference |
| General Bromination | 0 - 50°C | The reaction is exothermic and requires careful control. | [2] |
| Preferred Bromination | 15 - 25°C | This range is often preferred to minimize side reactions. | [2] |
| Alternative Bromination | 25 - 30°C | A slightly higher but still controlled temperature range. | [1] |
| Hydrolysis to 2-hydroxycyclohexanone | 45 - 55°C | For subsequent one-pot synthesis steps. | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
The effect of pH on the rate and yield of 2-Bromocyclohexanone formation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-bromocyclohexanone. The following information addresses common issues related to reaction optimization, particularly the effect of pH on reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for the bromination of cyclohexanone is in the acidic range, specifically between pH 0 and 4.[1][2] For maximizing the yield and stabilizing the reaction intermediates, a pH below 2 is preferable, with the ideal range often cited as pH 0-1.[1][3]
Q2: Why is an acidic pH favored for this reaction?
A2: Acidic conditions catalyze the formation of the enol intermediate of cyclohexanone.[4] This enol is the reactive species that undergoes electrophilic attack by bromine. The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, indicating that the formation of the enol is the rate-determining step.[4]
Q3: Can the bromination of cyclohexanone be performed under basic or neutral conditions?
A3: While the reaction can proceed under basic conditions, it is generally not recommended for the synthesis of this compound. Basic conditions promote the formation of an enolate anion, which can also react with bromine.[5] However, this can lead to multiple halogenations and other side reactions. Neutral conditions are generally not favored as the reaction rate is significantly slower without acid or base catalysis.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Common side reactions include:
-
Over-bromination: Formation of di- or poly-brominated products, which is more prevalent under basic conditions.[3]
-
Dehydrohalogenation: Elimination of HBr from this compound to form 2-cyclohexenone, particularly if the product is exposed to basic conditions during workup.[3][6]
-
Favorskii Rearrangement: A ring contraction reaction to form cyclopentanecarboxylic acid, which can occur when this compound is treated with a base like sodium hydroxide.[2]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the reaction medium is acidic, ideally between pH 0 and 2.[1] Use an acid catalyst such as HBr or acetic acid.[2] |
| Sub-optimal Temperature | Maintain the reaction temperature between 15-25°C. Higher temperatures can lead to decomposition and side reactions.[1] |
| Incomplete Reaction | Allow for sufficient reaction time, typically 2-4 hours, to ensure complete conversion.[3] |
| Loss during Workup | During extraction, ensure complete separation of the organic layer. Minimize exposure of the product to basic solutions to prevent side reactions. |
Problem 2: Presence of significant amounts of 2-cyclohexenone in the final product.
| Possible Cause | Troubleshooting Step |
| Base-induced Elimination | Avoid using strong bases during the workup. If a wash with a basic solution is necessary, perform it quickly at a low temperature and use a mild base like sodium bicarbonate. |
| High Reaction Temperature | Elevated temperatures can promote elimination reactions. Maintain the recommended reaction temperature.[1] |
Problem 3: Formation of poly-brominated byproducts.
| Possible Cause | Troubleshooting Step |
| Use of Basic Conditions | Avoid basic catalysts, as they can promote multiple halogenations.[7] |
| Incorrect Stoichiometry | Use a controlled amount of the brominating agent. An excess may lead to further bromination. |
Data Presentation
Table 1: Effect of pH on the Synthesis of this compound
| pH Range | Primary Product | Expected Yield | Reaction Rate | Key Side Reactions |
| 0 - 2 (Strongly Acidic) | This compound | High | Fast | Minimal |
| 2 - 4 (Acidic) | This compound | Moderate to High | Moderate | Minimal |
| 4 - 6 (Weakly Acidic/Neutral) | This compound | Low | Slow | Low conversion |
| > 7 (Basic) | Mixture of products | Variable | Fast | Poly-bromination, Favorskii rearrangement, Dehydrohalogenation[2][7] |
Experimental Protocols
Acid-Catalyzed Bromination of Cyclohexanone
-
Reagents: Cyclohexanone, Bromine, Acetic Acid (or another suitable acid catalyst), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve cyclohexanone in acetic acid.
-
Cool the mixture in an ice bath to 15-25°C.[1]
-
Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature.
-
After the addition is complete, continue stirring for 2-4 hours at room temperature.[3]
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water, followed by a careful and quick wash with a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Mandatory Visualization
Caption: Acid-catalyzed bromination of cyclohexanone workflow.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 2. Buy this compound | 822-85-5 [smolecule.com]
- 3. This compound | 822-85-5 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
Strategies to prevent the over-bromination of cyclohexanone.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the over-bromination of cyclohexanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical synthetic step.
Troubleshooting Guide: Over-bromination of Cyclohexanone
Over-bromination is a common side reaction in the α-bromination of cyclohexanone, leading to the formation of di- and poly-brominated species. This guide will help you diagnose and resolve this issue.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of 2,6-dibromocyclohexanone or other poly-brominated byproducts. | High concentration of molecular bromine (Br₂). | - Utilize a brominating agent that maintains a low and steady concentration of bromine, such as N-bromosuccinimide (NBS).[1][2]- Employ copper(II) bromide (CuBr₂) as the brominating agent, which offers high selectivity for monobromination.[3][4] |
| Reaction temperature is too high. | - Maintain a lower reaction temperature. For bromination using in situ generated bromine, a temperature range of 10–40°C is recommended to prevent decomposition and side reactions.[5][6] | |
| Prolonged reaction time. | - Monitor the reaction progress closely using techniques like TLC or GC-MS.- Quench the reaction as soon as the starting material is consumed to a satisfactory level. | |
| Inappropriate solvent. | - For reactions with CuBr₂, a solvent system of chloroform and ethyl acetate has been shown to be effective and selective.[3][4]- For NBS brominations, carbon tetrachloride (CCl₄) is a common non-polar solvent.[7] | |
| Low yield of 2-bromocyclohexanone. | Incomplete reaction. | - Ensure the use of at least a stoichiometric equivalent of the brominating agent.[6]- Verify that the reaction has been allowed to proceed for a sufficient amount of time. |
| Sub-optimal pH for enol formation. | - The reaction should be conducted under acidic conditions to catalyze the formation of the enol intermediate. A pH between 0 and 1 is often optimal for this purpose.[5][6] | |
| Formation of unidentified byproducts. | Decomposition of reagents or products. | - Use freshly purified reagents. NBS, for example, can be recrystallized from hot water to remove impurities.[2]- Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of cyclohexanone bromination, and how does it lead to over-bromination?
A1: The acid-catalyzed bromination of cyclohexanone proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates the tautomerization of the ketone to its enol form. This enol then acts as a nucleophile and attacks a bromine molecule. The rate-limiting step is typically the formation of the enol. Over-bromination can occur because the electron-withdrawing nature of the first bromine atom can increase the acidity of the remaining α-hydrogen on the other side of the carbonyl group, potentially accelerating the formation of a second enol intermediate and leading to di-bromination.
Q2: Why is N-bromosuccinimide (NBS) often recommended over molecular bromine (Br₂)?
A2: N-bromosuccinimide is a milder and more selective brominating agent than molecular bromine.[1][2] It provides a low, constant concentration of Br₂ in the reaction mixture, which helps to avoid the high local concentrations that can lead to over-bromination.[1]
Q3: How does copper(II) bromide (CuBr₂) work to selectively monobrominate cyclohexanone?
A3: Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst. The reaction is often carried out as a heterogeneous mixture in solvents like chloroform and ethyl acetate. CuBr₂ delivers a single bromine atom to the α-position of the ketone, and in the process, it is reduced to copper(I) bromide (CuBr), which is insoluble and can be easily filtered off. This method is highly selective for monobromination and offers a simple workup procedure.[3][4]
Q4: What is the optimal pH for the bromination of cyclohexanone?
A4: An acidic medium is crucial for the reaction as it catalyzes the formation of the enol intermediate. A pH in the range of 0 to 4 is generally effective, with a pH of 0 to 1 often being preferred to maximize the concentration of the electrophilic bromonium ion.[5][6]
Q5: Can I use a base to catalyze the bromination of cyclohexanone?
A5: While base-catalyzed halogenation is possible, it is generally not recommended for achieving selective monobromination of ketones with multiple α-hydrogens. Base-catalyzed halogenation proceeds through an enolate intermediate, and the reaction rate increases with each halogenation, making it difficult to stop at the mono-halogenated product. This often leads to the formation of poly-halogenated products.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for different monobromination strategies for ketones, including cyclohexanone where specified.
| Brominating Agent/Method | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield of Monobrominated Product | Reference |
| In situ generated Br₂ (from NaClO₃/HBr) | Cyclohexanone | Aqueous | 10 - 40 | 2 - 4 hours | 85 - 90% | [5][6] |
| Copper(II) Bromide | Hydroxyacetophenones | Chloroform/Ethyl Acetate | Reflux | 15 - 40 min | ~100% | [3][4] |
| N-Bromosuccinimide (with acid catalysis) | Hexanoyl chloride | Not specified | Not specified | Not specified | High-yielding | [2] |
Experimental Protocols
Protocol 1: Selective Monobromination of Cyclohexanone using In Situ Generated Bromine
This protocol is based on the principles described in patent EP0173198A2.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagents:
-
Cyclohexanone (1.0 eq)
-
Aqueous solution of sodium chlorate (NaClO₃) (0.33 - 0.4 eq)
-
Aqueous solution of hydrobromic acid (HBr) (1.0 - 1.2 eq)
-
-
Procedure: a. Charge the flask with cyclohexanone and a portion of the hydrobromic acid solution. b. Cool the mixture to between 15 and 25°C using an ice bath. c. Slowly and simultaneously add the sodium chlorate solution and the remaining hydrobromic acid solution via the dropping funnel, ensuring the temperature does not exceed 40°C. d. The pH of the reaction mixture should be maintained between 0 and 1. e. Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC or GC. f. Upon completion, quench the reaction by adding a solution of sodium sulfite (Na₂SO₃) to destroy any excess bromine. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). i. Remove the solvent under reduced pressure to obtain crude this compound. j. Purify the product by vacuum distillation if necessary.
Protocol 2: Selective Monobromination of Cyclohexanone using Copper(II) Bromide
This protocol is adapted from the general procedure for the bromination of ketones with CuBr₂.[3][4]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Cyclohexanone (1.0 eq)
-
Copper(II) bromide (CuBr₂) (2.2 eq)
-
Solvent: A 1:1 mixture of chloroform and ethyl acetate.
-
-
Procedure: a. To the flask, add cyclohexanone, copper(II) bromide, and the chloroform/ethyl acetate solvent mixture. b. Heat the heterogeneous mixture to reflux with vigorous stirring. c. The reaction progress can be monitored by the color change of the solid from black (CuBr₂) to white (CuBr). d. Reflux until all the black solid has disappeared (typically 30-60 minutes). e. Cool the reaction mixture to room temperature. f. Filter the mixture to remove the insoluble copper(I) bromide. g. Wash the filtrate with water to remove any residual copper salts. h. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). i. Concentrate the solution under reduced pressure to yield the crude this compound. j. Further purification can be achieved through vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for over-bromination of cyclohexanone.
Caption: Mechanism of cyclohexanone bromination and over-bromination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 822-85-5 | Benchchem [benchchem.com]
- 6. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Improving regioselectivity and stereoselectivity in 2-Bromocyclohexanone reactions.
Welcome to the Technical Support Center for reactions involving 2-bromocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize regioselectivity and stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: this compound is a versatile intermediate that can undergo several reaction types, primarily:
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to form 2-substituted cyclohexanones.[1]
-
Reduction: The ketone functionality can be reduced to a hydroxyl group, yielding a bromohydrin.[1]
-
Dehydrohalogenation: Elimination of HBr leads to the formation of cyclohexenone.[1]
-
Favorskii Rearrangement: In the presence of a base, this compound can undergo a ring contraction to form a cyclopentanecarboxylic acid derivative.[2][3]
Q2: How can I control the regioselectivity of alkylation at the α-carbon?
A2: The regioselectivity of alkylation depends on the formation of either the kinetic or the thermodynamic enolate.[4]
-
Kinetic Enolate (less substituted): Favored by strong, sterically hindered bases (like LDA), aprotic solvents, and low temperatures (-78 °C). These conditions lead to the rapid, irreversible deprotonation of the less hindered α-proton.[4]
-
Thermodynamic Enolate (more substituted): Favored by weaker bases (like NaH or alkoxides), protic solvents, and higher temperatures. These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.[4]
Q3: What factors influence the stereoselectivity of reactions with this compound?
A3: Stereoselectivity is influenced by several factors:
-
Substrate Conformation: The cyclohexanone ring exists in a chair conformation, and the approach of reagents can be influenced by the steric hindrance of substituents.
-
Reagent Type: The choice of reducing agents, catalysts, or chiral auxiliaries can direct the stereochemical outcome. For instance, bulky reducing agents like L-Selectride tend to attack from the less hindered face, leading to a specific diastereomer.[5][6]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the transition state energies and thus the stereoselectivity.
Q4: What is the Favorskii rearrangement and when does it occur?
A4: The Favorskii rearrangement is a reaction of α-halo ketones with a base to yield a rearranged carboxylic acid derivative.[3] For this compound, this typically results in a cyclopentanecarboxylic acid or its ester, which is a ring-contraction reaction.[2][7] This reaction is favored when a strong base, such as sodium hydroxide or sodium methoxide, is used.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions
| Potential Cause | Recommended Solution |
| Incorrect base or temperature for desired enolate. | To favor the kinetic product (alkylation at the less substituted α-carbon), use a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[4] To favor the thermodynamic product (alkylation at the more substituted α-carbon), use a weaker base like sodium hydride (NaH) or an alkoxide at room temperature or higher to allow for equilibration.[4] |
| Enolate equilibration. | Ensure the reaction is kept at a low temperature if the kinetic enolate is desired. Adding the alkylating agent at a low temperature before allowing the reaction to warm can help "trap" the kinetic enolate. |
| Presence of protic impurities. | Ensure all glassware is flame-dried and solvents are anhydrous. Protic impurities can facilitate enolate equilibration, leading to a mixture of products. |
Issue 2: Low Diastereoselectivity in Reduction Reactions
| Potential Cause | Recommended Solution |
| Reducing agent is not sterically demanding enough. | For the diastereoselective reduction of cyclic ketones, sterically bulky reducing agents are often required to control the direction of hydride attack. Consider using L-Selectride or K-Selectride for preferential axial alcohol formation.[5][6] |
| Chelation control is not effective. | In some cases, chelation of the carbonyl oxygen and the bromine atom to a metal can direct the stereochemical outcome. The choice of reducing agent and solvent can influence the effectiveness of chelation. |
| Incorrect reaction temperature. | Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Issue 3: Low Enantioselectivity in Asymmetric Reactions
| Potential Cause | Recommended Solution | | Inefficient chiral catalyst or auxiliary. | Ensure the chiral catalyst is of high purity and the correct enantiomer is being used for the desired product. The catalyst loading may also need to be optimized. For enantioselective reductions, consider using the Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst.[2][3][7][8][9] | | Presence of water or other interfering impurities. | Asymmetric reactions are often sensitive to moisture. Ensure anhydrous conditions are maintained throughout the experiment.[7][9] | | Reaction temperature is too high. | Higher temperatures can lead to decreased enantioselectivity. Running the reaction at lower temperatures may improve the enantiomeric excess (e.e.). | | Incorrect solvent. | The solvent can have a significant impact on the enantioselectivity of a reaction. Screen different solvents to find the optimal conditions. |
Data Presentation
Table 1: Regioselectivity in the Alkylation of 2-Methylcyclohexanone
| Conditions | Kinetic Product (%) | Thermodynamic Product (%) |
| LDA, THF, 0 °C | 99 | 1 |
| Ph3CLi, DME, 25 °C | 98 | 2 |
| LiNH2, NH3/DME | 79 | 21 |
| NaH, DME, 25 °C | 26 | 74 |
| Me3COK, Me3COH, 25 °C | 10 | 90 |
Data for the closely related 2-methylcyclohexanone, illustrating the principles of kinetic vs. thermodynamic control.
Table 2: Enantioselective α-Alkylation of Cyclohexanone with Diethyl 2-bromomalonate
| Catalyst | Solvent | Yield (%) | e.e. (%) |
| 9-amino-9-deoxy-epi-cinchona alkaloid | Toluene | 85 | 88 |
| 9-amino-9-deoxy-epi-cinchona alkaloid | Dichloromethane | 92 | 75 |
| 9-amino-9-deoxy-epi-cinchona alkaloid | Acetonitrile | 88 | 82 |
Data from a photo-organocatalytic approach, demonstrating enantiocontrol in the α-alkylation of cyclic ketones.[10]
Table 3: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent | Solvent | Axial Attack Product (%) | Equatorial Attack Product (%) |
| LiAlH4 | THF | 90 | 10 |
| NaBH4 | Isopropanol | 88 | 12 |
| K-Selectride | THF | 6 | 94 |
| L-Selectride | THF | 2 | 98 |
Data for a model cyclohexanone, illustrating the effect of the steric bulk of the reducing agent on diastereoselectivity.
Experimental Protocols
Protocol 1: Regioselective Alkylation via Kinetic Enolate Formation
This protocol describes the alkylation of 2-methylcyclohexanone at the less substituted position (kinetic control).
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate the LDA solution.
-
Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise at -78 °C. Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Diastereoselective Reduction of a Substituted Cyclohexanone
This protocol describes the diastereoselective reduction of 4-tert-butylcyclohexanone to the corresponding axial alcohol using L-Selectride.
Materials:
-
4-tert-Butylcyclohexanone
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3M)
-
Hydrogen peroxide (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 4-tert-butylcyclohexanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride solution dropwise via syringe.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide.
-
Slowly add hydrogen peroxide to oxidize the residual boranes (Caution: exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Favorskii Rearrangement of this compound
This protocol describes the ring contraction of this compound to methyl cyclopentanecarboxylate.
Materials:
-
Sodium metal
-
Anhydrous methanol
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, carefully add sodium metal to anhydrous methanol at 0 °C to prepare a fresh solution of sodium methoxide.
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Transfer the this compound solution to the sodium methoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (around 40-50 °C) for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Control of Regioselectivity in the Alkylation of this compound.
Caption: Stereoselective Reduction of this compound.
Caption: Mechanism of the Favorskii Rearrangement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. repositum.tuwien.at [repositum.tuwien.at]
Overcoming common challenges in the Favorskii rearrangement of 2-Bromocyclohexanone.
Welcome to the technical support center for the Favorskii rearrangement of 2-bromocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Favorskii rearrangement of this compound, providing potential causes and actionable solutions.
Question: My reaction yield of methyl cyclopentanecarboxylate is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in the Favorskii rearrangement of this compound are a known challenge, often yielding less than its 2-chloro- counterpart.[1][2] Several factors can contribute to this issue:
-
Moisture in the reaction: The presence of water can consume the base and lead to side reactions. Ensure all glassware is flame-dried, and use anhydrous solvents.[3] The preparation of sodium methoxide should be done carefully under an inert atmosphere (Argon or Nitrogen).[3]
-
Inactive Base: The sodium methoxide solution should be freshly prepared for optimal activity. Old or improperly stored base can be less effective.[3]
-
Suboptimal Temperature: The reaction is often heated to ensure completion.[3] A typical temperature is 55 °C.[3] However, higher temperatures can sometimes favor side reactions.[4] Temperature control is crucial, especially during the initial addition of the bromo-ketone to the base, which can be exothermic.[1]
-
Incomplete Reaction: The reaction typically requires several hours to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to ensure all the starting material is consumed.[1] A standard reaction time is around 4 hours.[3]
-
Side Reactions: this compound is more reactive than 2-chlorocyclohexanone, which can lead to an increase in side products and thus a lower yield of the desired product.[1] Careful control of reaction conditions is necessary to minimize these competing pathways.
Question: I am observing significant amounts of byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: The increased reactivity of this compound can lead to the formation of several byproducts. Common side reactions include:
-
Elimination Reactions: Instead of rearrangement, the base can induce the elimination of HBr to form α,β-unsaturated ketones.[5][6]
-
Substitution Reactions: The nucleophilic base (e.g., methoxide) can directly substitute the bromine atom, leading to the formation of 2-methoxycyclohexanone.
-
Aldol Condensation: Under basic conditions, the starting ketone or the product ester can undergo self-condensation reactions.
To minimize these side reactions:
-
Control Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C) before gradually warming to the reflux temperature.[1]
-
Slow Addition: Add the solution of this compound to the base solution slowly and dropwise to control the exothermic nature of the reaction.[1]
-
Use Freshly Prepared Base: Ensure the base is highly active to favor the desired rearrangement pathway.[3]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis and other water-mediated side reactions.[2][3]
Question: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Base: Ensure you are using a sufficient excess of the base. A common protocol uses 2.2 equivalents of sodium metal to prepare the sodium methoxide solution.[3]
-
Reaction Time: The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC until the starting material is no longer visible.[1]
-
Poor Mixing: Ensure the reaction mixture is being stirred vigorously, especially if it is a heterogeneous slurry.[3]
-
Deactivated Catalyst: If using a phase-transfer catalyst, ensure it is active and used in the correct amount.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Favorskii rearrangement for this compound?
A1: The widely accepted mechanism involves several key steps:
-
Enolate Formation: A strong base, like sodium methoxide, abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the bromine), forming a resonance-stabilized enolate.[3]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate.[3]
-
Nucleophilic Attack: The methoxide nucleophile attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate.[3]
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to relieve ring strain and form a more stable carbanion.[3]
-
Protonation: The carbanion is then protonated by the solvent (e.g., methanol) to yield the final ring-contracted product, methyl cyclopentanecarboxylate.[3]
Q2: Which base should I use for the rearrangement?
A2: The choice of base determines the final product.
-
Alkoxides (e.g., sodium methoxide, sodium ethoxide): These are commonly used to produce the corresponding ester (e.g., methyl cyclopentanecarboxylate, ethyl cyclopentanecarboxylate).[3][7]
-
Hydroxides (e.g., sodium hydroxide, potassium hydroxide): These will yield the carboxylic acid (cyclopentanecarboxylic acid).[8]
-
Amines: Using an amine as a base will result in the formation of an amide.[7]
For the synthesis of methyl cyclopentanecarboxylate from this compound, freshly prepared sodium methoxide in methanol and diethyl ether is a standard choice.[3]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Anhydrous conditions are crucial for several reasons:
-
Preventing Base Quenching: The alkoxide base is highly reactive towards water. Any moisture will consume the base, reducing its effective concentration and hindering the desired reaction.
-
Avoiding Side Reactions: Water can act as a nucleophile, leading to the formation of the carboxylic acid instead of the ester. It can also promote other unwanted side reactions.[2]
Q4: How can I effectively purify the final product, methyl cyclopentanecarboxylate?
A4: Purification typically involves a standard aqueous workup followed by distillation or chromatography.
-
Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.[3]
-
Washing: The combined organic layers are washed with brine to remove residual water and salts.[3]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[3]
-
Final Purification: The crude product can be purified by fractional distillation under reduced pressure or by silica gel flash chromatography.[3]
Data Presentation
Table 1: Comparison of Halogen Leaving Groups in the Favorskii Rearrangement of 2-Halocyclohexanones
| Substrate | Halogen | Leaving Group Ability | Product Yield (%) | Approx. Reaction Time |
| 2-Chlorocyclohexanone | Chlorine | Good | 56-61% | 2 hours |
| This compound | Bromine | Better | Generally lower than chloro | Shorter |
| 2-Iodocyclohexanone | Iodine | Best | Potentially lower due to side reactions | Shortest |
Note: The yield for this compound is generally reported to be lower than for the chloro-derivative, and the increased reactivity of the iodo-derivative may lead to more side products, impacting the isolated yield.[1]
Experimental Protocols
Synthesis of Methyl Cyclopentanecarboxylate from this compound
This protocol describes a standard procedure for the Favorskii rearrangement of this compound.[3]
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C.
-
Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.[3]
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.[3]
-
-
Initiation of Reaction:
-
Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.[3]
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to ambient temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the mixture vigorously for 4 hours. Monitor the reaction by TLC.[3]
-
-
Workup and Quenching:
-
After 4 hours (or upon completion as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Dilute the mixture with diethyl ether.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[3]
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure or silica gel chromatography.[3]
-
Mandatory Visualizations
Caption: Reaction mechanism of the Favorskii rearrangement.
Caption: Experimental workflow for the Favorskii rearrangement.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. adichemistry.com [adichemistry.com]
- 8. homework.study.com [homework.study.com]
Long-term storage and handling recommendations for 2-Bromocyclohexanone.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting for 2-Bromocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] It is crucial to protect it from light and moisture.[2] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[3][4] For enhanced stability, handling and storing under an inert gas is also recommended.
Q2: What are the recommended short-term storage conditions?
A2: For short-term storage, a temperature of +4°C is recommended.[2]
Q3: How stable is this compound?
A3: this compound is stable under normal conditions.[4][5] When stored correctly at -20°C, it is stable for at least two years after receipt.[2] However, it can be sensitive to heat, light, and moisture.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including eye shields, face shields, and chemical-resistant gloves.[1] If there is a risk of inhalation of vapors or aerosols, a respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.[1]
Q5: What are the primary hazards associated with this compound?
A5: this compound is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[1][6] It is harmful if swallowed.
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents and strong bases.[4][5] Contact with these materials should be avoided to prevent vigorous reactions.
Q7: What are the hazardous decomposition products of this compound?
A7: Upon decomposition, especially under fire conditions, this compound can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (turning yellow or brown) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, ensure the temperature is at -20°C.[1][2] |
| Low yield in a reaction | Decomposition of this compound due to improper storage or handling. Presence of impurities. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure the compound has been stored correctly. Consider re-purifying the material if necessary. |
| Unexpected side products in a reaction | Reaction with incompatible materials (e.g., strong bases or oxidizing agents).[4][5] Reaction temperature is too high, leading to decomposition or side reactions. | Ensure all glassware is clean and dry. Use solvents and reagents that are free from incompatible impurities. Carefully control the reaction temperature. |
| Inconsistent reaction outcomes | Variability in the quality of this compound. Degradation of the compound over time. | Source high-purity this compound from a reputable supplier. Use freshly opened or properly stored material for sensitive reactions. |
| Skin or respiratory irritation during handling | Inadequate personal protective equipment (PPE) or poor ventilation. | Always handle this compound in a well-ventilated fume hood.[3][7] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1] If handling larger quantities, consider a face shield and respirator. |
Quantitative Data Summary
Storage and Stability
| Parameter | Recommendation | Reference |
| Long-Term Storage Temperature | -20°C | [1][2] |
| Short-Term Storage Temperature | +4°C | [2] |
| Stability at -20°C | At least 2 years | [2] |
| Protection | Protect from light and moisture | [2] |
| Atmosphere | Store under an inert gas |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrO | [7] |
| Molecular Weight | 177.04 g/mol | [2] |
| Appearance | Colorless to light red/dark brown liquid | [2][7] |
| Boiling Point | 70 - 72 °C at 0.53 hPa | [2] |
| Density | 1.4887 g/cm³ | [2] |
| Refractive Index | n20/D 1.512 | [1][2] |
Experimental Protocols
Handling and Dispensing Protocol
This protocol outlines the safe procedure for handling and dispensing this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Prepare a calibrated pipette or syringe for accurate measurement.
-
Have a waste container ready for any contaminated materials.
-
-
Procedure:
-
Place the sealed container of this compound inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container.
-
Using the pipette or syringe, slowly draw the desired volume of the liquid.
-
Dispense the liquid into the reaction vessel, avoiding splashing.
-
Immediately and tightly reseal the this compound container.
-
If storing under an inert atmosphere, purge the headspace with argon or nitrogen before sealing.
-
-
Cleanup:
-
Dispose of the used pipette tip or syringe in the designated waste container.
-
Wipe down any spills within the fume hood with an appropriate absorbent material.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for Safe Storage and Handling of this compound.
Caption: Troubleshooting Logic for Experiments Involving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - CAS-Number 822-85-5 - Order from Chemodex [chemodex.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
Assessing the stability of 2-Bromocyclohexanone under various reaction conditions.
Welcome to the technical support center for 2-Bromocyclohexanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the stability of this compound throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:
-
Temperature: Elevated temperatures can lead to decomposition. It is recommended to store the compound at low temperatures (-20°C for long-term storage) and to control the temperature during reactions to prevent unwanted side products.[1]
-
pH: The compound is particularly unstable in alkaline conditions (pH > 7.5), where it readily undergoes hydrolysis to form 2-hydroxycyclohexanone.[1][2] Acidic conditions (pH 0-4) are generally preferred for reactions like bromination to maintain stability.[1][2]
-
Light and Moisture: Exposure to light and moisture should be minimized to prevent degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Short-term storage: +4°C[1]
-
Long-term storage: -20°C[1]
-
Protection: Store protected from light and moisture.[1] When stored at -20°C, it is reported to be stable for at least 2 years.[1]
Q3: What are the common decomposition pathways for this compound?
A3: The main decomposition pathways for this compound are hydrolysis and dehydrohalogenation.
-
Hydrolysis: In the presence of water, especially under alkaline conditions, this compound is hydrolyzed to 2-hydroxycyclohexanone.[1][2]
-
Dehydrohalogenation: Treatment with a base can lead to the elimination of hydrogen bromide, resulting in the formation of 2-cyclohexenone.[1]
Troubleshooting Guides
This section provides guidance on common issues encountered during reactions involving this compound.
Issue 1: Low yield or formation of impurities in nucleophilic substitution reactions.
-
Possible Cause 1: Decomposition of this compound.
-
Troubleshooting:
-
Ensure the reaction is performed under anhydrous conditions, as water can lead to hydrolysis.
-
Maintain the recommended reaction temperature. For many nucleophilic substitutions, running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60°C for azide substitution in DMSO) is optimal.[3]
-
Use a freshly opened or properly stored bottle of this compound.
-
-
-
Possible Cause 2: Competing elimination reaction (dehydrohalogenation).
-
Troubleshooting:
-
Use a non-basic or weakly basic nucleophile if possible.
-
If a basic nucleophile is required, consider using a less hindered base or running the reaction at a lower temperature to favor substitution over elimination.
-
-
-
Possible Cause 3: Incomplete reaction.
-
Troubleshooting:
-
Increase the reaction time or temperature moderately, while monitoring for byproduct formation.
-
Ensure the nucleophile is used in a sufficient molar excess.
-
-
Issue 2: Unexpected product from reaction with a base (e.g., Favorskii rearrangement).
-
Possible Cause: Use of a strong, non-nucleophilic base.
-
Troubleshooting:
-
When a simple substitution or elimination is desired, a strong, bulky, non-nucleophilic base like potassium tert-butoxide might favor elimination.
-
If the goal is the Favorskii rearrangement, a strong base like sodium methoxide or sodium hydroxide is appropriate.[4] Be aware that this rearrangement leads to a ring contraction, forming a cyclopentane derivative.
-
-
Issue 3: Low yield in dehydrohalogenation to form 2-cyclohexenone.
-
Possible Cause 1: Inappropriate base.
-
Troubleshooting:
-
Use a strong, non-nucleophilic base to promote the E2 elimination pathway. Common bases for this transformation include potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
The reaction of bromocyclohexane with KOH in ethanol is a known method for dehydrohalogenation.[5]
-
-
-
Possible Cause 2: Unfavorable reaction conditions.
-
Troubleshooting:
-
Heating the reaction mixture generally favors elimination over substitution.[5]
-
The choice of solvent can also influence the reaction outcome. Aprotic solvents are often used for E2 reactions.
-
-
Quantitative Stability Data
| Parameter | Condition | Observation | Reference |
| pH | 0 - 4 | Stable during bromination synthesis. | [1][2] |
| 8 - 12 | Rapid hydrolysis to 2-hydroxycyclohexanone. | [1] | |
| Temperature | -20°C | Stable for at least 2 years (long-term storage). | [1] |
| +4°C | Suitable for short-term storage. | [1] | |
| 10 - 40°C | Optimal range for synthesis to prevent decomposition. | [1] | |
| 45 - 55°C | Temperature for hydrolysis in alkaline conditions. | [1] | |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF) | Generally suitable for nucleophilic substitution reactions. | [3][6] |
| Protic solvents (e.g., ethanol, water) | Can lead to solvolysis/hydrolysis, especially with heating or in the presence of a base. | [1][2] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 2-azidocyclohexanone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterize the product, 2-azidocyclohexanone, using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of common reactions with this compound.
Caption: Primary decomposition routes for this compound.
References
- 1. This compound | 822-85-5 | Benchchem [benchchem.com]
- 2. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-bromocyclohexanone, with comparisons to cyclohexanone and 2-chlorocyclohexanone. The information presented is supported by experimental data to aid in the structural elucidation and analysis of related compounds.
Comparison of ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for this compound and its analogs. This quantitative data allows for a direct comparison of the chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in each molecule.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 (CHBr) | ~4.30 | dd | 13.2, 5.0 |
| H6eq | ~2.95 | m | ||
| H6ax | ~2.50 | m | ||
| H3, H4, H5 | 1.80 - 2.40 | m | ||
| 2-Chlorocyclohexanone | H2 (CHCl) | ~4.20 | dd | 12.0, 5.0 |
| H6eq | ~2.85 | m | ||
| H6ax | ~2.45 | m | ||
| H3, H4, H5 | 1.70 - 2.30 | m | ||
| Cyclohexanone | H2, H6 (α-CH₂) | ~2.35 | t | 6.5 |
| H3, H5 (β-CH₂) | ~1.85 | p | 6.5 | |
| H4 (γ-CH₂) | ~1.71 | p | 6.5 |
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is significantly more complex than that of the parent cyclohexanone due to the presence of the bromine atom at the C2 position. This introduces asymmetry and diastereotopicity, leading to more complex splitting patterns.
The most downfield signal, typically appearing around 4.30 ppm, is assigned to the proton attached to the bromine-bearing carbon (H2).[1] This significant downfield shift is due to the deshielding effect of the electronegative bromine atom. The multiplicity of this signal is a doublet of doublets (dd), arising from coupling to the two adjacent protons on C3. The coupling constants for this signal are approximately 13.2 Hz and 5.0 Hz, corresponding to the coupling with the axial and equatorial protons on C3, respectively.
The protons on C6 (α to the carbonyl) are also diastereotopic and appear as complex multiplets. The equatorial proton (H6eq) is typically found further downfield (~2.95 ppm) than the axial proton (H6ax) (~2.50 ppm). The remaining protons on C3, C4, and C5 resonate as a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.80 and 2.40 ppm.
A noteworthy feature in the spectrum of this compound is the observation of long-range coupling, specifically a ⁴J coupling between H2 and H6. This "W-coupling" is observed when these protons are in a planar 'W' arrangement, which can occur in certain conformations of the cyclohexanone ring.
Comparison with Cyclohexanone and 2-Chlorocyclohexanone
Cyclohexanone: Due to its symmetry, the ¹H NMR spectrum of cyclohexanone is relatively simple. The four protons adjacent to the carbonyl group (α-protons at C2 and C6) are chemically equivalent and appear as a triplet around 2.35 ppm.[2] The four β-protons (C3 and C5) appear as a quintet around 1.85 ppm, and the two γ-protons (C4) are observed as a quintet around 1.71 ppm.
2-Chlorocyclohexanone: The spectrum of 2-chlorocyclohexanone is very similar to that of this compound, as chlorine is also an electronegative halogen. The proton at C2 (H2) is observed as a doublet of doublets around 4.20 ppm. The slightly upfield shift compared to the bromo-analog is consistent with the lower electronegativity of chlorine compared to bromine. The remaining protons show a similar pattern of complex multiplets.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to avoid large solvent signals that can obscure the analyte's signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This step is essential to stabilize the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.
-
Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a mathematical process called Fourier Transform. The spectrum is then phased and the baseline is corrected.
-
Analysis: The chemical shifts, multiplicities, coupling constants, and integrals of the signals are determined from the processed spectrum.
Visualization of Spin-Spin Coupling in this compound
The following diagram illustrates the key coupling interactions for the H2 proton in this compound.
Caption: Coupling network for the H2 proton of this compound.
References
Analysis of the 13C NMR Spectrum for 2-Bromocyclohexanone: A Comparative Guide
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-bromocyclohexanone, a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a comparative analysis of its 13C NMR spectrum with related cyclohexanone derivatives, supported by experimental data and protocols.
Comparative Analysis of 13C NMR Chemical Shifts
The introduction of a bromine atom at the α-position of the cyclohexanone ring significantly influences the electron density and, consequently, the 13C NMR chemical shifts of the ring carbons. To illustrate this effect, the table below compares the experimental 13C NMR data of this compound with that of cyclohexanone and 2-chlorocyclohexanone. The data is presented for spectra acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.
| Carbon Atom | This compound (δ, ppm) | 2-Chlorocyclohexanone (δ, ppm) | Cyclohexanone (δ, ppm) |
| C1 (C=O) | 201.9 | 203.3 | 211.2 |
| C2 (CH-X) | 52.1 | 61.1 | 41.9 |
| C3 (CH2) | 36.9 | 37.8 | 27.1 |
| C4 (CH2) | 27.5 | 27.1 | 25.1 |
| C5 (CH2) | 23.8 | 23.9 | 27.1 |
| C6 (CH2) | 41.2 | 41.5 | 41.9 |
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) for Cyclohexanone and its 2-Halogenated Derivatives in CDCl3.
The data clearly shows the impact of the halogen substituent. The carbonyl carbon (C1) in this compound is shielded relative to cyclohexanone, appearing at a higher field (lower ppm value). The most significant effect is observed at C2, the carbon directly attached to the bromine atom, which experiences a substantial downfield shift compared to the corresponding carbon in cyclohexanone due to the inductive effect of the bromine. The chemical shifts of the other ring carbons are also affected, albeit to a lesser extent.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts for 13C nuclei (typically 0-220 ppm).[1]
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is commonly used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.[1]
Substituent Effects on 13C Chemical Shifts
The following diagram illustrates the influence of the bromo and carbonyl substituents on the chemical shifts of the cyclohexanone ring carbons. The electron-withdrawing nature of these groups has a pronounced effect on the local electronic environment of each carbon atom.
Caption: Influence of substituents on 13C chemical shifts in this compound.
References
A Comparative Guide to the Spectral Characterization of 2-Bromocyclohexanone
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 2-Bromocyclohexanone is a key building block in organic synthesis, and its purity and structure are critical for the successful outcome of subsequent reactions. This guide provides a comparative analysis of the key spectral data for this compound against its common alternatives, 2-Chlorocyclohexanone and the parent compound, Cyclohexanone. The supporting experimental data is presented in a clear, comparative format to facilitate rapid assessment and confirmation of the compound's identity and purity.
Comparison of Key Spectral Data
The following tables summarize the essential spectral information for this compound, 2-Chlorocyclohexanone, and Cyclohexanone, obtained through ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~4.30 | Triplet | 1H, -CHBr |
| ~2.0 - 2.5 | Multiplet | 8H, remaining ring protons | |
| 2-Chlorocyclohexanone | ~4.20 | Triplet | 1H, -CHCl |
| ~1.7 - 2.4 | Multiplet | 8H, remaining ring protons | |
| Cyclohexanone | ~2.35 | Multiplet | 4H, -CH₂-C=O |
| ~1.70 - 1.90 | Multiplet | 6H, other ring protons |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | C=O (δ) ppm | C-X (δ) ppm | Other Ring Carbons (δ) ppm |
| This compound | ~202 | ~55 | ~24, 27, 35, 41 |
| 2-Chlorocyclohexanone | ~203 | ~62 | ~24, 27, 38, 41 |
| Cyclohexanone | ~212 | - | ~25, 27, 42 |
Infrared (IR) Spectral Data
| Compound | C=O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~1725 | ~650-750 | ~2850-2950 |
| 2-Chlorocyclohexanone | ~1720 | ~700-800 | ~2850-2950 |
| Cyclohexanone | ~1715[1] | - | ~2850-2950 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Isotopic Peak |
| This compound | 176/178 | 97, 55 | M+2 peak (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br) |
| 2-Chlorocyclohexanone | 132/134 | 97, 69, 55 | M+2 peak (approx. 3:1 ratio for ³⁵Cl/³⁷Cl)[2] |
| Cyclohexanone | 98[3][4] | 69, 55 (often base peak)[5], 42 | - |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may be adjusted based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS peak at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-250).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. For halogenated compounds, look for the characteristic isotopic patterns (M+2 peak).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Reactivity Face-Off: 2-Bromocyclohexanone vs. 2-Chlorocyclohexanone in Nucleophilic Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For chemists engaged in the synthesis of complex molecules and novel therapeutic agents, α-haloketones are indispensable building blocks. This guide presents an objective, data-driven comparison of the reactivity of two closely related and commercially available α-haloketones: 2-bromocyclohexanone and 2-chlorocyclohexanone. By examining their performance in nucleophilic reactions, supported by experimental data and detailed protocols, this document aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
The fundamental difference in reactivity between this compound and 2-chlorocyclohexanone lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. These factors collectively contribute to the generally higher reactivity of this compound in nucleophilic substitution and elimination reactions.
| Parameter | This compound | 2-Chlorocyclohexanone |
| Leaving Group Ability | Excellent | Good |
| C-X Bond Strength | Weaker | Stronger |
| Relative Reactivity | Higher | Lower |
Experimental Evidence: The Favorskii Rearrangement
A classic and illustrative example of the differential reactivity of these two compounds is the Favorskii rearrangement. This reaction, which involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, provides a clear platform for comparing their relative reaction rates.
Qualitative and semi-quantitative data for the 2-substituted isomers in the Favorskii rearrangement further support this trend. This compound is consistently reported to react faster and under milder conditions than 2-chlorocyclohexanone. However, the higher reactivity of the bromo derivative can sometimes lead to a higher propensity for side reactions, which may result in lower isolated yields of the desired cyclopentanecarboxylate product compared to the chloro analog under certain conditions.
Table 1: Performance in the Favorskii Rearrangement
| Substrate | Halogen | Leaving Group Ability | Product Yield (%) | Approximate Reaction Time |
| 2-Chlorocyclohexanone | Chlorine | Good | 56-61% | 2 hours |
| This compound | Bromine | Better | Generally lower than chloro | Shorter |
Data compiled from qualitative descriptions and typical yields reported in the literature.
Underlying Chemical Principles
The observed disparity in reactivity can be rationalized by two key factors:
-
Leaving Group Ability: In both nucleophilic substitution (S_N_2) and elimination (E2) reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. A good leaving group is a species that can stabilize the negative charge it accepts upon departure. The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻), allowing for the negative charge to be dispersed over a larger volume. This greater charge delocalization makes bromide a more stable anion and therefore a better leaving group.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The longer bond length of the C-Br bond results from the larger atomic radius of bromine compared to chlorine, leading to less effective orbital overlap with carbon. Consequently, less energy is required to break the C-Br bond, contributing to a lower activation energy and a faster reaction rate for this compound.
Experimental Protocols
To facilitate the direct comparison of these two reagents in a laboratory setting, a detailed protocol for a representative reaction, the Favorskii rearrangement, is provided below.
Experimental Protocol: Comparative Favorskii Rearrangement of 2-Halocyclohexanones
Objective: To compare the reaction time and yield of methyl cyclopentanecarboxylate formation from 2-chlorocyclohexanone and this compound.
Materials:
-
2-Chlorocyclohexanone
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) supplies
-
Apparatus for distillation under reduced pressure
Procedure:
Reaction Setup (performed in parallel for both substrates):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.05 equivalents) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of the respective 2-halocyclohexanone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
Reaction Execution:
-
While vigorously stirring the cooled sodium methoxide suspension, add the solution of the 2-halocyclohexanone dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). For the reaction with this compound, more frequent monitoring is advised due to its higher expected reactivity.
Work-up and Analysis:
-
Once the starting material is consumed (as determined by TLC), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure methyl cyclopentanecarboxylate.
-
Determine the isolated yield and compare the reaction times for both substrates.
Visualization of Reactivity Principles
To visually summarize the factors influencing the reactivity of 2-halocyclohexanones, the following diagrams are provided.
Caption: Logical relationship of factors influencing reactivity.
References
A Comparative Yield Analysis of the Favorskii Rearrangement for Different Halocyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The Favorskii rearrangement is a cornerstone of synthetic organic chemistry, providing a robust method for the ring contraction of cyclic α-halo ketones to yield valuable carboxylic acid derivatives.[1][2] This guide presents a comparative analysis of the Favorskii rearrangement of 2-chloro-, 2-bromo-, and 2-iodocyclohexanone. The primary product for each of these reactions, when carried out with sodium methoxide, is methyl cyclopentanecarboxylate.[1] This comparison is designed to inform substrate selection and optimize reaction conditions for synthetic applications.
Performance Comparison and Yield Analysis
The nature of the halogen substituent in the α-position of the cyclohexanone ring significantly influences the reaction rate and the overall yield of the ring-contracted product. The leaving group ability of the halogens follows the trend I > Br > Cl. Consequently, the reactivity of the α-halocyclohexanones in the Favorskii rearrangement is expected to follow the same order.[1] However, increased reactivity does not always translate to higher isolated yields, as faster reactions can be more prone to side reactions.
The table below summarizes the available quantitative and qualitative data for the Favorskii rearrangement of 2-chloro-, 2-bromo-, and 2-iodocyclohexanone.
| Substrate | Halogen Leaving Group Ability | Product Yield (%) | Approximate Reaction Time | Notes |
| 2-Chlorocyclohexanone | Good | 56-61%[1] | 2 hours[1] | Provides a reliable and well-documented route with good yields.[1] |
| 2-Bromocyclohexanone | Better | Generally lower than chloro-derivative[1] | Shorter than chloro-derivative[1] | The reaction is typically faster than with the chloro-analog.[1] |
| 2-Iodocyclohexanone | Best | Variable | Shortest | High reactivity may lead to an increase in side products, potentially affecting the isolated yield.[1] |
Experimental Protocols
The following are detailed experimental methodologies for the Favorskii rearrangement of 2-halocyclohexanones to synthesize methyl cyclopentanecarboxylate.
Synthesis of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone [1]
-
Materials:
-
2-Chlorocyclohexanone (1 mole)
-
Sodium methoxide (1.07 moles)
-
Anhydrous ether or methanol
-
-
Procedure:
-
A suspension of sodium methoxide in anhydrous ether is prepared in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
2-Chlorocyclohexanone is added dropwise to the stirred suspension. The rate of addition should be controlled to maintain a gentle reflux, as the reaction is exothermic.
-
After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
-
The mixture is then cooled, and water is added to dissolve the salts.
-
The ether layer is separated, and the aqueous layer is extracted twice with 50 ml portions of ether.
-
The combined ethereal solutions are washed successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.
-
The crude ester is then distilled under reduced pressure to obtain pure methyl cyclopentanecarboxylate. The expected yield is 56–61%.[1]
-
Synthesis of Methyl Cyclopentanecarboxylate from this compound (General Procedure) [1][3]
-
Materials:
-
Procedure:
-
The experimental setup is similar to that for the 2-chlorocyclohexanone reaction.
-
The reaction of this compound is typically faster. The dropwise addition of the bromo-ketone to the sodium methoxide suspension should be done cautiously, potentially at a lower initial temperature (e.g., 0 °C) before warming to reflux.[1][3]
-
The reflux time may be shorter than for the chloro-derivative. Reaction progress should be monitored by thin-layer chromatography.[1]
-
The workup procedure is identical to that for the 2-chlorocyclohexanone reaction.[1] The yield is generally expected to be lower than that of the chloro-derivative.[1]
-
Synthesis of Methyl Cyclopentanecarboxylate from 2-Iodocyclohexanone (General Procedure) [1]
-
Materials:
-
2-Iodocyclohexanone
-
Sodium methoxide
-
Anhydrous ether or methanol
-
-
Procedure:
-
Due to the high reactivity of the iodo-ketone, the reaction conditions should be milder.
-
It is recommended to perform the addition of the 2-iodocyclohexanone at a lower temperature (e.g., 0 °C or below).
-
The reaction is expected to be rapid, and a prolonged reflux may not be necessary. Monitoring by TLC is crucial to determine the point of completion and to minimize the formation of side products.[1]
-
The workup procedure is the same as for the other halocyclohexanones.[1] The isolated yield may be variable due to the potential for side reactions.[1]
-
Reaction Mechanism and Experimental Workflow
The Favorskii rearrangement of α-halocyclohexanones proceeds through a proposed cyclopropanone intermediate.[1][4] The reaction is initiated by a base, such as sodium methoxide, which abstracts an acidic α-proton from the carbon on the side of the ketone away from the halogen.[3] This is followed by intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. The nucleophile (methoxide) then attacks the carbonyl carbon, leading to the opening of the strained three-membered ring to form a more stable carbanion, which is subsequently protonated by the solvent to yield the final cyclopentanecarboxylate ester.[3][4]
Caption: Experimental workflow for the Favorskii rearrangement.
References
The Impact of Leaving Group Ability on 2-Halocyclohexanone Reaction Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2-halocyclohexanones is a critical consideration in synthetic organic chemistry, particularly in the construction of complex molecular architectures. The nature of the halogen substituent, serving as a leaving group, profoundly influences the rates of various reactions, including nucleophilic substitution, elimination, and rearrangement pathways such as the Favorskii rearrangement. This guide provides a comparative analysis of the influence of different halogen leaving groups on the reaction rates of 2-halocyclohexanones, supported by established chemical principles and qualitative experimental observations.
The Decisive Role of the Leaving Group
The rate of a reaction involving a leaving group is intrinsically linked to the stability of that group as an independent species. An ideal leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure. In the context of 2-halocyclohexanones, the halogens—fluoro, chloro, bromo, and iodo—exhibit a distinct trend in their leaving group ability, which directly translates to the reaction rates.
The generally accepted order of leaving group ability for halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is primarily governed by two factors:
-
Polarizability: Larger halogen atoms, such as iodine, have more diffuse electron clouds that are more easily polarized. This increased polarizability helps to stabilize the developing negative charge in the transition state of the reaction, thus lowering the activation energy and increasing the reaction rate.
-
Bond Strength: The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker C-X bond is more easily broken, leading to a faster reaction rate.[1]
Comparative Analysis of Reaction Rates
| 2-Halocyclohexanone | Halogen Leaving Group | Leaving Group Ability | Relative Reaction Rate |
| 2-Iodocyclohexanone | Iodo | Excellent | Fastest |
| 2-Bromocyclohexanone | Bromo | Good | Fast |
| 2-Chlorocyclohexanone | Chloro | Moderate | Moderate |
| 2-Fluorocyclohexanone | Fluoro | Poor | Slowest |
Note: This table represents a qualitative comparison based on established principles of leaving group ability and observations from synthetic procedures.
The high reactivity of 2-iodocyclohexanone necessitates milder reaction conditions to avoid the formation of side products.[2] Conversely, 2-chlorocyclohexanone is more stable, often leading to cleaner reactions and higher yields of the desired product, albeit at a slower rate.[2] 2-Fluorocyclohexanones are generally the least reactive in nucleophilic substitution and elimination reactions due to the strength of the carbon-fluorine bond.[1]
Experimental Protocols
To quantitatively assess the influence of the leaving group on reaction rates, a kinetic study is required. Below are detailed methodologies for the Favorskii rearrangement and a general protocol for a kinetic analysis of a nucleophilic substitution reaction of 2-halocyclohexanones.
Experimental Protocol 1: Favorskii Rearrangement of 2-Halocyclohexanones
This protocol is a general procedure for carrying out the Favorskii rearrangement. To perform a comparative kinetic study, the reaction would need to be monitored over time for each 2-halocyclohexanone under identical conditions (temperature, concentration, solvent).
Materials:
-
2-Halocyclohexanone (e.g., 2-chlorocyclohexanone, this compound, or 2-iodocyclohexanone)
-
Sodium methoxide
-
Anhydrous methanol or ether
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Quenching and extraction reagents (e.g., water, ether, hydrochloric acid, sodium bicarbonate solution)
-
Drying agent (e.g., magnesium sulfate)
-
Rotary evaporator and distillation apparatus
Procedure:
-
A solution of the 2-halocyclohexanone in the chosen anhydrous solvent is prepared.
-
A suspension of sodium methoxide in the same solvent is prepared in a separate flask equipped with a stirrer and a reflux condenser.
-
The 2-halocyclohexanone solution is added dropwise to the stirred sodium methoxide suspension. The rate of addition should be controlled, and the reaction temperature may need to be managed (e.g., by cooling in an ice bath), especially for the more reactive bromo and iodo derivatives.[2]
-
The reaction mixture is then stirred at a specific temperature (e.g., room temperature or reflux) for a set period.
-
The progress of the reaction is monitored by TLC by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ether).
-
The organic layer is washed successively with dilute acid and a sodium bicarbonate solution, then dried over a drying agent.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Experimental Protocol 2: Kinetic Analysis of Nucleophilic Substitution of 2-Halocyclohexanones by UV-Vis Spectroscopy
This protocol outlines a general method for determining the rate of a nucleophilic substitution reaction by monitoring the change in concentration of a reactant or product that absorbs UV-Vis light.
Materials:
-
2-Halocyclohexanone (substrate)
-
Nucleophile (e.g., sodium thiophenolate)
-
Appropriate solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the 2-halocyclohexanone and the nucleophile of known concentrations in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
To initiate the reaction, mix known volumes of the pre-heated stock solutions directly in the cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The concentration of the species being monitored at each time point can be calculated using the Beer-Lambert law (A = εbc).
-
The rate of the reaction can then be determined by plotting the concentration versus time and analyzing the data to determine the order of the reaction and the rate constant.
Visualizing Reaction Pathways and Workflows
Favorskii Rearrangement Mechanism
The Favorskii rearrangement of a 2-halocyclohexanone proceeds through a cyclopropanone intermediate. The following diagram illustrates the key steps of this mechanism.
Caption: Mechanism of the Favorskii Rearrangement.
General Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting a kinetic study of a chemical reaction.
Caption: Workflow for a chemical kinetics experiment.
References
A Comparative Analysis of Carbon-Halogen Bond Strength in 2-Halocyclohexanones
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the carbon-halogen (C-X) bond strength in 2-halocyclohexanones, a class of compounds significant in synthetic chemistry and as intermediates in pharmaceutical development. Understanding the nuances of the C-X bond as the halogen is varied from fluorine to iodine is critical for predicting reactivity, stability, and spectroscopic characteristics. This report synthesizes available experimental and computational data to offer a clear, data-driven comparison.
Introduction to Conformational Influence
The strength of the carbon-halogen bond in 2-halocyclohexanones is intrinsically linked to the molecule's conformational preferences. In the gas phase, these compounds predominantly adopt a chair conformation where the halogen atom occupies the axial position. This preference for the axial conformer, contrary to what might be expected from steric considerations, increases in the order F < Cl < Br < I. This phenomenon is attributed to a combination of stabilizing hyperconjugative interactions (σC-H → σ*C-X) and electrostatic interactions between the halogen and the carbonyl group. In solution, the conformational equilibrium can shift towards the more polar equatorial conformer, depending on the solvent's polarity.
Quantitative Comparison of Carbon-Halogen Bond Properties
The following table summarizes key parameters that describe the carbon-halogen bond in the more stable axial conformer of 2-halocyclohexanones, based on computational chemistry data. The general trend shows that as the atomic size of the halogen increases, the C-X bond becomes longer and weaker.
| Property | 2-Fluorocyclohexanone (C-F) | 2-Chlorocyclohexanone (C-Cl) | 2-Bromocyclohexanone (C-Br) | 2-Iodocyclohexanone (C-I) |
| Bond Dissociation Energy (kcal/mol) | ~108-110 | ~81-83 | ~68-70 | ~53-55 |
| Bond Length (Å) | ~1.39 - 1.41 | ~1.79 - 1.81 | ~1.95 - 1.97 | ~2.15 - 2.17 |
| IR Stretching Frequency (cm⁻¹) | ~1050 - 1150 | ~700 - 780 | ~600 - 680 | ~500 - 580 |
Note: The values presented are approximate and derived from a combination of computational studies and established trends for haloalkanes, as specific experimental data for the entire series of 2-halocyclohexanones is not consistently available in the literature. Bond dissociation energies generally decrease down the group, indicating a weaker bond. Bond lengths increase with the size of the halogen, and the vibrational stretching frequency decreases with increasing atomic mass and decreasing bond strength.
Factors Influencing Carbon-Halogen Bond Strength
The strength of the C-X bond in 2-halocyclohexanones is primarily governed by the electronegativity of the halogen and the extent of orbital overlap between the carbon and halogen atoms. The trend follows the general principles of haloalkanes, where the C-F bond is the strongest and the C-I bond is the weakest.
Caption: Logical relationship of factors determining C-X bond strength.
Experimental Protocols
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational equilibrium of 2-halocyclohexanones in various solvents can be determined by analyzing the proton-proton coupling constants (³JHH).
-
Sample Preparation: Prepare solutions of the 2-halocyclohexanone in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Analysis: Measure the vicinal coupling constant between the proton at C2 and the protons at C3 (³J₂₃). The magnitude of this coupling constant is dependent on the dihedral angle, which differs between the axial and equatorial conformers. By applying the Karplus equation and considering the known coupling constants for pure axial and equatorial conformers (often derived from model compounds or computational methods), the relative populations of the two conformers in each solvent can be calculated.
Determination of Bond Lengths via Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, providing data on bond lengths and angles.
-
Experimental Setup: A high-energy beam of electrons is directed through a gaseous sample of the 2-halocyclohexanone.
-
Data Collection: The scattered electrons create a diffraction pattern that is recorded on a detector.
-
Structural Refinement: The radial distribution curve, obtained by Fourier transformation of the diffraction pattern, provides information about the interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths for both the axial and equatorial conformers (if both are present in sufficient population) can be determined.
Vibrational Frequency Analysis via Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to probe the vibrational modes of the C-X bond.
-
Sample Preparation: Samples can be analyzed as neat liquids (if applicable), in solution (using an IR-transparent solvent like CCl₄), or as a KBr pellet for solid samples.
-
Data Acquisition:
-
IR Spectroscopy: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which absorption occurs.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser source, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.
-
-
Spectral Assignment: The C-X stretching vibrations are typically found in the fingerprint region of the spectrum. The specific frequency is dependent on the mass of the halogen and the strength of the bond. Computational frequency calculations are often used to aid in the assignment of the experimentally observed bands to specific vibrational modes.
Caption: Experimental workflow for the comparative study of C-X bonds.
Conclusion
The carbon-halogen bond strength in 2-halocyclohexanones follows a predictable trend, decreasing significantly from fluorine to iodine. This trend is quantitatively supported by computational data on bond dissociation energies, bond lengths, and vibrational frequencies. The conformational preference for the axial position of the halogen in the gas phase is a key feature of these molecules. The experimental protocols outlined provide a robust framework for the detailed characterization of these and similar halogenated cyclic ketones, which is essential for modulating reactivity in various synthetic applications.
Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution Reactions of 2-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions involving 2-bromocyclohexanone. Understanding the reaction rates with various nucleophiles is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry. The data presented herein is compiled from peer-reviewed literature and offers a basis for comparing the reactivity of different nucleophiles towards this versatile electrophile.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution reactions of α-haloketones, such as this compound, are fundamental transformations in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, as described by a second-order rate law.[1][2][3] The steric hindrance around the electrophilic carbon and the nucleophilicity of the attacking species are key factors influencing the reaction kinetics.[4]
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of this compound with a selection of nucleophiles in methanol at 25°C. This data allows for a direct comparison of the nucleophilic reactivity towards the this compound scaffold under consistent solvent and temperature conditions.
| Nucleophile | Structure | k (L mol⁻¹ s⁻¹) |
| Piperidine | C₅H₁₁N | Data not available |
| Morpholine | C₄H₉NO | Data not available |
| Aniline | C₆H₅NH₂ | Data not available |
| Sodium Thiophenoxide | C₆H₅SNa | Data not available |
Note: Despite extensive searches, specific, directly comparable quantitative kinetic data for the reaction of this compound with a variety of nucleophiles under a single set of conditions was not found in the publicly available literature. The table structure is provided as a template for researchers to populate with their own experimental data or from future literature findings.
General Reaction Mechanism and Experimental Workflow
The nucleophilic substitution on this compound typically follows an SN2 pathway. The nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration at the reaction center.
Caption: Generalized SN2 reaction mechanism for this compound.
A general workflow for the kinetic analysis of these reactions is depicted below. This typically involves monitoring the disappearance of a reactant or the appearance of a product over time.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocol: A Representative Example
While specific kinetic data for a wide range of nucleophiles was not available, a general protocol for determining the second-order rate constant for the reaction of this compound with a nucleophile can be adapted from established methods for SN2 reactions. The following is a representative procedure based on monitoring the reaction by titration.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in methanol at 25°C.
Materials:
-
This compound (high purity)
-
Nucleophile (e.g., Piperidine, freshly distilled)
-
Methanol (anhydrous)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Indicator (e.g., bromothymol blue)
-
Ice
-
Thermostated water bath (25.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, burettes, and conical flasks
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the chosen nucleophile in anhydrous methanol of known concentrations (e.g., 0.1 M). It is crucial that the initial concentrations are accurately known.
-
Equilibrate the stock solutions and the methanol solvent in the thermostated water bath at 25.0 °C for at least 30 minutes.
-
-
Reaction Initiation:
-
To start a kinetic run, pipette equal volumes of the pre-thermostated this compound and nucleophile solutions into a reaction flask. Start a stopwatch immediately upon mixing. The initial concentrations of both reactants in the mixture will be half of their stock solution concentrations.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 10.0 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution in an ice bath. The acid will protonate the unreacted amine nucleophile, stopping the reaction.
-
-
Titration:
-
Add a few drops of bromothymol blue indicator to the quenched aliquot.
-
Back-titrate the excess HCl with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of the unreacted nucleophile at each time point.
-
Assuming the reaction is second order overall (first order in each reactant), the integrated rate law is: 1/([A]t - [B]t) * ln(([B]t[A]0)/([A]t[B]0)) = kt where [A]0 and [B]0 are the initial concentrations of this compound and the nucleophile, respectively, and [A]t and [B]t are their concentrations at time t.
-
If the initial concentrations are equal ([A]0 = [B]0), the equation simplifies to: 1/[A]t - 1/[A]0 = kt
-
Plot the appropriate function of concentration against time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Safety Precautions: this compound is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Nucleophiles such as piperidine are corrosive and flammable. Handle with care.
References
Navigating the Synthesis Landscape: A Comparative Guide to 2-Bromocyclohexanone Alternatives
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to the success of complex organic syntheses. 2-Bromocyclohexanone has long been a staple as a versatile building block, but a careful evaluation of its synthetic alternatives can unlock pathways to improved yields, shorter reaction times, and milder reaction conditions. This guide provides a comprehensive comparison of this compound with its chloro and iodo analogs, as well as α-sulfonyloxycyclohexanones, supported by experimental data and detailed protocols.
The reactivity of α-substituted cyclohexanones is fundamentally governed by the nature of the leaving group. The well-established trend in leaving group ability for halogens is I > Br > Cl, which directly translates to the reactivity of the corresponding α-halocyclohexanones in nucleophilic substitution and elimination reactions. This principle dictates the choice of reagent and reaction conditions, with more reactive compounds often allowing for milder protocols but also potentially leading to a higher propensity for side reactions.
Performance Comparison in Key Organic Reactions
To provide a clear and objective comparison, the performance of this compound and its alternatives has been evaluated in several common and synthetically important organic reactions.
Nucleophilic Substitution: Alkylation of Amines
The alkylation of amines with α-halocyclohexanones is a fundamental method for the synthesis of N-substituted cyclohexanone derivatives. The reactivity of the α-halocyclohexanone directly impacts the reaction conditions required to achieve a good yield.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reaction Time |
| 2-Chlorocyclohexanone | Aniline | 2-(Phenylamino)cyclohexanone | NaI, NaHCO₃, DMF | Low (requires in situ iodination) | Prolonged |
| This compound | Aniline | 2-(Phenylamino)cyclohexanone | NaHCO₃, DMF | Moderate to Good | Shorter than chloro-derivative |
| 2-Iodocyclohexanone | Aniline | 2-(Phenylamino)cyclohexanone | NaHCO₃, DMF | Good to Excellent | Shortest |
Table 1: Comparison of α-halocyclohexanones in the N-alkylation of aniline. The data indicates a clear reactivity trend where the iodo-derivative provides the highest efficiency.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, a common scaffold in pharmaceuticals. This reaction involves the condensation of an α-haloketone with a thioamide. The choice of the α-substituted cyclohexanone can significantly influence the reaction's efficiency.
| Substrate | Thioamide | Product | Reaction Conditions | Yield (%) | Reaction Time |
| 2-Chlorocyclohexanone | Thiourea | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | Ethanol, Reflux | Good (70-95%) | 2-24 hours |
| This compound | Thiourea | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | Methanol, Heat | Excellent (up to 99%) | Shorter than chloro-derivative |
| 2-Iodocyclohexanone | Thiourea | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | Ethanol, Reflux | Good to Excellent | Shortest |
| 2-Tosyloxycyclohexanone | Thiourea | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | Ethanol, Reflux | Good | Variable |
Table 2: Performance of this compound and its alternatives in the Hantzsch thiazole synthesis. While all substrates can lead to the desired product, the bromo-derivative often provides a balance of high yield and manageable reactivity.[1][2]
Dehydrohalogenation to 2-Cyclohexenone
The elimination of a hydrogen halide from an α-halocyclohexanone is a common route to the synthetically useful α,β-unsaturated ketone, 2-cyclohexenone. The ease of this elimination reaction is dependent on the nature of the halogen.
| Substrate | Base | Product | Reaction Conditions | Yield (%) |
| 2-Chlorocyclohexanone | Strong Base (e.g., Li₂CO₃) | 2-Cyclohexenone | High Temperature | Moderate |
| This compound | Various Bases (e.g., LiBr, Li₂CO₃) | 2-Cyclohexenone | Milder Conditions | Good |
Table 3: Comparison of 2-chloro- and this compound in the synthesis of 2-cyclohexenone via dehydrohalogenation. The bromo-derivative typically undergoes elimination under milder conditions to afford higher yields.
Beyond Halogens: α-Sulfonyloxycyclohexanones as Alternatives
α-Sulfonyloxycyclohexanones, such as 2-tosyloxycyclohexanone and 2-mesyloxycyclohexanone, represent another class of potent alternatives to this compound. The sulfonate esters are excellent leaving groups, often exhibiting reactivity comparable to or even greater than their bromo counterparts.
Advantages of α-Sulfonyloxycyclohexanones:
-
High Reactivity: The tosyloxy and mesyloxy groups are excellent leaving groups, facilitating nucleophilic substitution reactions under mild conditions.
-
Versatility: They can be employed in a wide range of reactions where α-haloketones are traditionally used, including the Hantzsch thiazole synthesis.[1]
-
Alternative Synthesis: They are typically synthesized from the corresponding α-hydroxycyclohexanone, providing a different synthetic route that may be advantageous in certain contexts.
While direct quantitative comparisons across a broad spectrum of reactions are not always readily available in the literature, the general principle of their high reactivity makes them valuable tools in the synthetic chemist's arsenal, particularly when dealing with less reactive nucleophiles or when milder reaction conditions are required.
Experimental Protocols
General Procedure for N-Alkylation of Aniline with this compound
To a solution of aniline (1.0 equivalent) in dimethylformamide (DMF), sodium bicarbonate (2.0 equivalents) is added. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature overnight.[3] The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography. For the less reactive 2-chlorocyclohexanone, the addition of a catalytic amount of sodium iodide is often necessary to facilitate the reaction via in situ formation of the more reactive 2-iodocyclohexanone.[3]
General Procedure for Hantzsch Thiazole Synthesis with this compound
2-Bromoacetophenone (or a similar α-haloketone like this compound) and thiourea are heated in methanol.[4] The initial product is the hydrobromide salt of the thiazole, which is often soluble in the reaction medium. After the reaction is complete, a weak base is added to neutralize the salt and precipitate the final thiazole product.[4] The product can then be collected by filtration and purified as needed.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice of an α-substituted cyclohexanone in organic synthesis is a critical decision that influences reaction outcomes. While this compound offers a good balance of reactivity and stability, its alternatives provide a broader spectrum of options. 2-Iodocyclohexanone and α-sulfonyloxycyclohexanones are ideal for reactions requiring high reactivity and mild conditions. Conversely, 2-chlorocyclohexanone, being more stable and often more cost-effective, is a suitable choice for reactions where a lower reactivity is acceptable or can be overcome with catalysts or more forcing conditions. By carefully considering the specific requirements of a given transformation, researchers can select the most appropriate reagent to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency.
References
Unveiling the Anticholinesterase Potential of Cyclohexanone Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-bromocyclohexanone derivatives and their analogs as inhibitors of cholinesterases, enzymes critical in the progression of neurodegenerative diseases. This analysis is supported by experimental data on their inhibitory efficacy against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The inhibition of cholinesterases is a cornerstone in the symptomatic treatment of Alzheimer's disease, and the search for novel, potent inhibitors is a continuous effort in medicinal chemistry. Research has indicated that derivatives of this compound exhibit significant anticholinesterase activity, with some demonstrating potent inhibition of both AChE and BChE. This guide delves into the structure-activity relationships and comparative potencies of a series of these derivatives.
Comparative Inhibitory Activity
The inhibitory potential of a series of 2-benzoyl-6-benzylidenecyclohexanone analogs, which share the core cyclohexanone structure with this compound derivatives, has been evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound ID | Structure | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] |
| 3a | 2-benzoyl-6-benzylidenecyclohexanone | > 50 | > 50 |
| 3b | 2-(4-chlorobenzoyl)-6-benzylidenecyclohexanone | 25.3 | 15.2 |
| 3c | 2-(4-methylbenzoyl)-6-benzylidenecyclohexanone | 30.1 | 18.9 |
| 3d | 2-(4-methoxybenzoyl)-6-benzylidenecyclohexanone | 22.8 | 12.5 |
| 3e | 2-(4-nitrobenzoyl)-6-benzylidenecyclohexanone | 15.6 | 8.7 |
| 4a | 2-benzoyl-6-(4-chlorobenzylidene)cyclohexanone | 18.4 | 10.1 |
| 4b | 2-benzoyl-6-(4-methylbenzylidene)cyclohexanone | 21.7 | 13.4 |
| 4c | 2-benzoyl-6-(4-methoxybenzylidene)cyclohexanone | 16.9 | 9.3 |
| 4d | 2-benzoyl-6-(4-nitrobenzylidene)cyclohexanone | 10.2 | 5.6 |
| 38 | 2-(4-fluorobenzoyl)-6-((6-chloropyridin-3-yl)methylene)cyclohexanone | 2.1 | 1.1 |
| 39 | 2-(4-fluorobenzoyl)-6-((6-morpholinopyridin-3-yl)methylene)cyclohexanone | 1.6 | 0.8 |
| 40 | 2-(4-fluorobenzoyl)-6-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methylene)cyclohexanone | 1.2 | 0.6 |
| 41 | 2-(4-fluorobenzoyl)-6-((6-(4-phenylpiperazin-1-yl)pyridin-3-yl)methylene)cyclohexanone | 1.8 | 0.9 |
Experimental Protocols
General Synthesis of 2-Benzoyl-6-benzylidenecyclohexanone Analogs
The synthesis of the evaluated 2-benzoyl-6-benzylidenecyclohexanone analogs is typically achieved through a Claisen-Schmidt condensation reaction. In a representative procedure, equimolar amounts of a substituted benzaldehyde and a 2-benzoylcyclohexanone derivative are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base, for instance, sodium hydroxide or potassium hydroxide, is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified and the precipitated product is collected by filtration, washed, and purified, often by recrystallization, to yield the desired 2-benzoyl-6-benzylidenecyclohexanone analog.[1]
Anticholinesterase Activity Assay: Ellman's Method
The anticholinesterase activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method.[2][3][4] This assay measures the activity of AChE and BChE based on the rate of formation of a yellow-colored product from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant sources.
-
Butyrylcholinesterase (BChE) from equine or human serum.
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
In a 96-well microplate, a solution of the respective enzyme (AChE or BChE) in phosphate buffer is added.
-
The test compound at various concentrations is then added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature.
-
The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB.
-
The absorbance is measured at a wavelength of 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the cholinesterase inhibition signaling pathway and a typical experimental workflow for screening potential inhibitors.
Caption: Cholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Screening.
References
Safety Operating Guide
Safe Disposal of 2-Bromocyclohexanone: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Bromocyclohexanone (CAS No. 822-85-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects.[1][2] It is also a skin, eye, and respiratory irritant.[3][4] Before handling, it is crucial to be familiar with the compound's specific hazards.
Key Hazard and Physical Data Summary
| Property | Data | Source(s) |
| CAS Number | 822-85-5 | [3][5] |
| Molecular Formula | C₆H₉BrO | [5] |
| Molecular Weight | 177.04 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Hazards | Combustible liquid[1][7] | [1][7] |
| Causes skin irritation[3] | [3] | |
| May cause an allergic skin reaction[3] | [3] | |
| Causes serious eye irritation[2][3] | [2][3] | |
| May cause respiratory irritation[2][3] | [2][3] | |
| Toxic to aquatic life with long-lasting effects[1][2] | [1][2] | |
| Storage | Store in a well-ventilated place. Keep cool and tightly closed.[1][4][8] | [1][4][8] |
Standard Disposal Procedure
The primary and recommended method for disposing of this compound is through a licensed professional waste disposal service.[7] This ensures compliance with all federal, state, and local environmental regulations.[1][7]
Step-by-Step Disposal Plan:
-
Do Not Mix: Keep this compound waste in its original or a compatible, properly labeled container. Do not mix it with other waste streams.[1][3]
-
Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". List all associated hazards (e.g., "Combustible," "Irritant," "Marine Pollutant").
-
Regulatory Classification: As a halogenated organic compound, this compound falls under specific environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national regulations for complete classification.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for this compound.
Disposal of Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1][3] Do not reuse them. They should be disposed of through an approved waste disposal plant.[1][3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Experimental Protocol: Chemical Neutralization (for advanced users)
Disclaimer: The following protocol is for informational purposes only and should only be performed by trained chemists in a controlled laboratory setting with the explicit approval of their institution's safety committee. This process generates a new waste stream that must also be properly characterized and disposed of in accordance with all regulations.
One potential method to render this compound less hazardous is through hydrolysis, which converts it to 2-hydroxycyclohexanone.[11] This "one-pot" approach can minimize the handling of the hazardous intermediate.[11]
Methodology: Base-Catalyzed Hydrolysis
-
Setup: In a suitable reaction vessel equipped with a stirrer and pH probe, contain the this compound waste. If the waste is in a solvent, ensure the solvent is compatible with the reaction conditions.
-
Alkalinization: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring.[11]
-
pH and Temperature Control: Maintain the pH of the mixture between 8 and 12.[11] Concurrently, maintain the reaction temperature between 45–55°C to facilitate the hydrolysis.[11]
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS, TLC) to confirm the complete conversion of this compound.
-
Final Disposal: Once the reaction is complete, the resulting 2-hydroxycyclohexanone solution must be neutralized and disposed of as a separate hazardous waste stream, following all institutional and regulatory guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. gustavus.edu [gustavus.edu]
- 8. fishersci.com [fishersci.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. This compound | 822-85-5 | Benchchem [benchchem.com]
Essential Safety and Logistics for Handling 2-Bromocyclohexanone
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 2-Bromocyclohexanone (CAS No. 822-85-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a combustible liquid that can cause skin and serious eye irritation, may trigger an allergic skin reaction, and may lead to respiratory irritation.[1] Adherence to these guidelines is critical for minimizing exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the mandatory PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of significant splashes.[2] | Protects eyes and face from splashes and vapors that can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A flame-resistant lab coat, fully buttoned, is required.[2] | Prevents skin contact, which can cause irritation and allergic reactions.[1] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN 14387) filter is required when vapors or aerosols are generated, or if engineering controls are insufficient.[5] | Protects the respiratory system from irritation due to inhalation of vapors.[1] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material. | Prevents exposure from spills and provides protection against dropped objects.[2] |
Immediate First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the procedures for different routes of exposure. All incidents should be followed by a consultation with a medical professional, and the Safety Data Sheet (SDS) should be shown to the attending doctor.[6]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest, and seek medical attention as soon as possible.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[6] Remove contact lenses if present and easy to do so, and continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
Step 1: Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Accessibility of Emergency Equipment: Confirm that an emergency eyewash station and a safety shower are readily accessible and in good working order.[2]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above. Inspect gloves for any signs of damage before use.[2]
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with an absorbent, disposable material to contain any potential spills.
Step 2: Chemical Handling
-
Transport: When moving the chemical, keep it in its original, tightly closed container.[8]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of vapors or aerosols.
-
Experimental Use: Perform all manipulations of the chemical within the fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep the container tightly closed when not in use.[4]
Step 3: Post-Handling Procedures
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Original Containers: Leave chemicals in their original containers. Do not mix with other waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.
Step 2: Waste Collection and Storage
-
Liquid Waste: Collect any waste this compound in a suitable, closed, and properly labeled container for disposal.
-
Solid Waste: Place contaminated solid materials into a sealed, labeled container for hazardous waste.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[8]
-
Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local environmental regulations.[8] Do not allow the product to enter drains.[8]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H9BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 822-85-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. 2-ブロモシクロヘキサノン ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
